Tubulysin IM-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H47N3O6S |
|---|---|
Molecular Weight |
601.8 g/mol |
IUPAC Name |
[(1R,3R)-4-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[4-[[(2R,4S)-4-methyl-5-oxo-1-phenylheptan-2-yl]carbamoyl]-1,3-thiazol-2-yl]pentyl] acetate |
InChI |
InChI=1S/C32H47N3O6S/c1-10-27(37)21(4)16-24(17-23-14-12-11-13-15-23)33-29(38)25-19-42-30(34-25)28(40-22(5)36)18-26(20(2)3)35(9)31(39)41-32(6,7)8/h11-15,19-21,24,26,28H,10,16-18H2,1-9H3,(H,33,38)/t21-,24+,26+,28+/m0/s1 |
InChI Key |
CSCGMCSPBRLFPY-WVXXHOLESA-N |
Isomeric SMILES |
CCC(=O)[C@@H](C)C[C@H](CC1=CC=CC=C1)NC(=O)C2=CSC(=N2)[C@@H](C[C@H](C(C)C)N(C)C(=O)OC(C)(C)C)OC(=O)C |
Canonical SMILES |
CCC(=O)C(C)CC(CC1=CC=CC=C1)NC(=O)C2=CSC(=N2)C(CC(C(C)C)N(C)C(=O)OC(C)(C)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tubulysin IM-1 on Microtubules
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tubulysin IM-1 is a potent member of the tubulysin family of natural products, which are highly cytotoxic tetrapeptides with significant promise in oncology, particularly as payloads for antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with microtubules. This compound exerts its powerful antimitotic effects by binding to the vinca domain of tubulin, the fundamental protein subunit of microtubules. This binding event disrupts microtubule dynamics, leading to the inhibition of tubulin polymerization and the active depolymerization of existing microtubules. The consequent collapse of the microtubule cytoskeleton results in cell cycle arrest at the G2/M phase and the induction of apoptosis. This guide details the molecular interactions at the binding site, presents quantitative data on the biological activity of tubulysins, and provides detailed protocols for key in vitro assays.
Core Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action of this compound is the potent disruption of microtubule dynamics, which are essential for various cellular processes, most critically for the formation and function of the mitotic spindle during cell division.[1]
Binding to the Vinca Domain of Tubulin
This compound binds to the vinca domain on β-tubulin, located at the interface between two tubulin heterodimers in a protofilament-like arrangement.[2] This binding site is distinct from other microtubule-targeting agent binding sites, such as the taxane and colchicine sites. The interaction of tubulysins with the vinca domain is characterized by key hydrophobic interactions. The peptidic structure of tubulysin allows it to protrude into hydrophobic pockets on both the α and β subunits of tubulin.[3]
Inhibition of Tubulin Polymerization and Induction of Depolymerization
By binding to the vinca domain, this compound sterically hinders the conformational changes required for tubulin dimers to assemble into straight protofilaments, which are the building blocks of microtubules. This leads to a potent inhibition of tubulin polymerization.[4] Furthermore, the binding of this compound to tubulin in existing microtubules induces a curved conformation in the protofilaments, destabilizing the microtubule structure and promoting its rapid depolymerization.[5]
Cell Cycle Arrest and Apoptosis
The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a critical structure for the segregation of chromosomes during mitosis. This leads to the activation of the spindle assembly checkpoint and subsequent arrest of the cell cycle in the G2/M phase.[6] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Biological Activity
Table 1: In Vitro Cytotoxicity of Tubulysin Analogues in Human Cancer Cell Lines
| Cell Line | Cancer Type | Tubulysin Analogue | IC₅₀ (nM) |
|---|---|---|---|
| HeLa | Cervical Cancer | Tubulysin A | 0.5 |
| HT-29 | Colon Cancer | Tubulysin U | 3.8 |
| PC-3 | Prostate Cancer | Tubulysin D | 0.01 - 10 |
| HepG2 | Liver Cancer | Tubulysin D | 0.01 - 10 |
| KB-3-1 | Cervical Cancer | Tubulysin Analogue (1f) | 22 |
| MDR+ 786-O | Renal Cancer | Tubulysin M | <1 |
Note: The IC₅₀ values are compiled from multiple sources and represent the high potency of the tubulysin class of compounds.
Table 2: Inhibition of In Vitro Tubulin Polymerization by Tubulysin Analogues
| Compound | IC₅₀ (µM) |
|---|---|
| Tubulysin Analogue (13k) | ~1.5 |
| Nocodazole (Control) | 2.29 |
| Colchicine (Control) | ~1.0 |
Note: These values demonstrate the potent inhibitory effect of tubulysins on the biochemical process of microtubule formation.
Experimental Protocols
In Vitro Tubulin Polymerization Inhibition Assay (Turbidimetric Method)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, which is monitored by an increase in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
This compound or other test compounds
-
Control inhibitors (e.g., Nocodazole) and enhancers (e.g., Paclitaxel)
-
96-well microplates
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Thaw purified tubulin on ice.
-
Prepare a 10x stock of the test compound (this compound) in General Tubulin Buffer.
-
Prepare a tubulin polymerization reaction mixture on ice containing:
-
General Tubulin Buffer
-
Glycerol (to 10% final concentration)
-
GTP (to 1 mM final concentration)
-
Purified tubulin (to a final concentration of 3 mg/mL)
-
-
-
Assay Setup:
-
Pipette 10 µL of the 10x test compound dilutions into the wells of a 96-well plate. Include wells for positive (no inhibitor) and negative (e.g., Nocodazole) controls.
-
Pre-warm the plate to 37°C for 2 minutes.
-
-
Initiation of Polymerization:
-
Add 90 µL of the cold tubulin polymerization reaction mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the Vmax (maximum rate of polymerization) and the plateau absorbance for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Competitive Binding Assay for the Vinca Domain (Fluorescence Polarization)
This assay determines the binding affinity of a test compound to the vinca domain by measuring its ability to displace a fluorescently labeled probe that is known to bind to this site.
Materials:
-
Purified tubulin
-
Fluorescently labeled vinca domain probe (e.g., a fluorescent derivative of vinblastine or a high-affinity peptide)
-
General Tubulin Buffer
-
This compound or other test compounds
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 2x stock solution of purified tubulin in General Tubulin Buffer.
-
Prepare a 2x stock solution of the fluorescent probe in the same buffer. The final concentration of the probe should be at or below its Kₔ for tubulin.
-
Prepare a serial dilution of the test compound (this compound) at 4x the final desired concentrations.
-
-
Assay Setup:
-
In a 384-well plate, add 5 µL of the 4x test compound dilutions.
-
Add 5 µL of buffer to the maximum binding wells (no competitor) and 5 µL of a known vinca domain ligand (e.g., unlabeled vinblastine) to the non-specific binding wells.
-
Add 10 µL of the 2x tubulin solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to tubulin.
-
-
Displacement Reaction:
-
Add 10 µL of the 2x fluorescent probe solution to all wells.
-
Incubate the plate in the dark at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Data Acquisition:
-
Measure the fluorescence polarization in a plate reader using appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the non-specific binding signal from all other readings.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a competitive binding equation to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Probe]/Kₔ_probe), where [Probe] is the concentration of the fluorescent probe and Kₔ_probe is its dissociation constant.
-
Visualizations
Caption: Signaling pathway of this compound's action on microtubules.
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery and Origin of Tubulysins: A Deep Dive into a Potent Class of Natural Products
An in-depth exploration of the discovery, biosynthesis, and mechanism of action of tubulysins, a promising class of cytotoxic agents for cancer therapy. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols and quantitative biological data.
Discovery and Origin
Tubulysins are a group of highly potent cytotoxic natural products that were first isolated from the myxobacteria Archangium gephyra and Angiococcus disciformis. The initial discovery was made by the research group of Höfle and Reichenbach at the German Research Centre for Biotechnology (GBF) in the early 1990s. These compounds were identified during a screening program for novel secondary metabolites with potential pharmacological activity. The producing organisms are soil-dwelling myxobacteria, known for their ability to produce a diverse array of bioactive small molecules.
The structure of tubulysin was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. They are tetrapeptide-like molecules characterized by the presence of several unusual amino acid residues, including tubuvaline (Tuv), tubuphenylalanine (Tup), and tubutyrosine (Tut), as well as N-methyl-pipecolic acid (Mep). The core structure, tubuvaline, is particularly noteworthy for its role in the molecule's potent biological activity.
Biosynthesis of Tubulysins
The biosynthesis of tubulysins is orchestrated by a large non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid gene cluster. This biosynthetic pathway involves a series of enzymatic reactions that assemble the complex chemical structure of the tubulysin molecule from simple precursor units.
The gene cluster, designated tub, encodes all the necessary enzymatic machinery for the synthesis of the tubulysin backbone and its subsequent modifications. The biosynthesis starts with the loading of a precursor molecule onto the NRPS/PKS complex. The subsequent modules of the complex are responsible for the elongation and modification of the growing peptide-polyketide chain, incorporating the unique amino acid and polyketide building blocks. The final steps involve the release of the completed molecule from the enzymatic assembly line and, in some cases, further tailoring reactions.
Caption: Proposed biosynthetic pathway of tubulysins via a hybrid NRPS/PKS system.
Mechanism of Action
The potent cytotoxicity of tubulysins stems from their ability to disrupt microtubule dynamics, which are essential for cell division, intracellular transport, and the maintenance of cell shape. Tubulysins bind to the vinca domain of β-tubulin, a site distinct from the binding sites of other microtubule-targeting agents like taxanes and colchicine. This binding inhibits tubulin polymerization and leads to the depolymerization of existing microtubules.
The disruption of the microtubule network triggers a cascade of downstream cellular events. The cell cycle is arrested in the G2/M phase, as the mitotic spindle cannot form correctly. This prolonged mitotic arrest ultimately activates the apoptotic signaling cascade, leading to programmed cell death.
Caption: Mechanism of action of tubulysins leading to apoptosis.
Biological Activity of Tubulysin Analogues
The high cytotoxicity of tubulysins has made them attractive candidates for the development of antibody-drug conjugates (ADCs). Numerous synthetic and semi-synthetic analogues have been developed to improve their pharmacological properties, such as solubility and stability, while retaining their potent anti-cancer activity. The following table summarizes the in vitro cytotoxicity of selected tubulysin analogues against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| Tubulysin A | LNCaP | Prostate Cancer | 0.08 | |
| Tubulysin A | NCI/ADR-RES | Ovarian Cancer (Multidrug-Resistant) | 0.8 | |
| Tubulysin B | A549 | Lung Cancer | 0.15 | |
| Tubulysin D | HT-29 | Colon Cancer | 0.03 | |
| Synthetic Analogue 1 | SK-BR-3 | Breast Cancer | 0.25 | |
| Synthetic Analogue 2 | HeLa | Cervical Cancer | 0.05 |
Experimental Protocols
Isolation and Purification of Natural Tubulysins
-
Fermentation: The producing myxobacterial strain (e.g., Archangium gephyra) is cultured in a suitable nutrient-rich medium under optimized conditions of temperature, pH, and aeration to maximize the production of tubulysins.
-
Extraction: The culture broth, including both the supernatant and the cells, is extracted with an organic solvent such as ethyl acetate or methanol.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to separate the tubulysins from other metabolites. This typically involves:
-
Solid-Phase Extraction (SPE): To pre-purify the extract.
-
Sephadex LH-20 Chromatography: For size-exclusion separation.
-
High-Performance Liquid Chromatography (HPLC): Using reversed-phase columns (e.g., C18) with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) for final purification.
-
-
Structure Elucidation: The purified compounds are characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their identity and structure.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the tubulysin analogues for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Conclusion
Tubulysins represent a fascinating and highly potent class of natural products with significant potential in the field of oncology. Their unique chemical structures, complex biosynthetic pathway, and potent mechanism of action continue to be areas of active research. The development of synthetic analogues and their application in ADCs hold great promise for the future of targeted cancer therapy. This guide has provided a comprehensive overview of the discovery and origin of tubulysins, their biosynthesis, mechanism of action, and key experimental methodologies, serving as a valuable resource for researchers in the field.
In Vitro Anti-proliferative Activity of Tubulysins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulysins are a class of potent tetrapeptidic microtubule inhibitors originally isolated from myxobacteria.[1] They exhibit remarkable anti-proliferative activity against a wide range of cancer cell lines, including those with multi-drug resistance, making them highly attractive payloads for antibody-drug conjugates (ADCs).[2][3] This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of tubulysins, with a focus on their mechanism of action, experimental evaluation, and the signaling pathways they modulate. While specific in vitro anti-proliferative data for Tubulysin IM-1 is not publicly available, this guide leverages data from closely related and well-characterized tubulysin analogues to provide a thorough understanding of this important class of compounds.
Introduction to Tubulysins
Tubulysins are natural products that potently inhibit tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.[4] Their mechanism of action involves binding to the vinca domain of tubulin, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent induction of apoptosis.[4][5] A key feature of tubulysins is their retained potency against multi-drug resistant (MDR) cancer cell lines, which often overexpress efflux pumps like P-glycoprotein that render many conventional chemotherapeutics ineffective.[2][6]
In Vitro Anti-proliferative Activity of Tubulysin Analogues
While specific IC50 values for this compound are not available in the public domain, extensive research on other tubulysin analogues, such as Tubulysin A, demonstrates their potent cytotoxic effects across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Tubulysin A
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| NCI-H1299 | Lung Carcinoma | Not Specified | 3 |
| HT-29 | Colon Carcinoma | Not Specified | 1 |
| A2780 | Ovarian Carcinoma | Not Specified | 2 |
| L929 | Mouse Fibroblast | Not Specified | 0.07 (ng/mL) |
| KB-V1 | Human Cervical Carcinoma (MDR) | Not Specified | 1.4 (ng/mL) |
| HUVEC | Human Umbilical Vein Endothelial Cells | Cell Growth Inhibition | GI50: 0.34 |
Data sourced from MedChemExpress product information for Tubulysin A.
Experimental Protocols
Accurate assessment of the anti-proliferative activity of compounds like tubulysins relies on robust and well-defined experimental protocols. Below are detailed methodologies for commonly used in vitro assays.
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the tubulysin analogue in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and tap the plates on paper towels to remove excess water. Allow the plates to air dry.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Dye Solubilization: After the plates have completely dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth relative to the control and determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein (e.g., porcine brain tubulin) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP).
-
Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution. Add the test compound at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion or vinblastine for inhibition) and a negative control (vehicle).
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control.
Mechanism of Action and Signaling Pathways
Tubulysins exert their anti-proliferative effects by disrupting microtubule dynamics, which triggers a cascade of cellular events leading to apoptosis.
Experimental Workflow for Anti-proliferative Assays
Caption: Workflow for in vitro anti-proliferative assays.
Tubulysin-Induced Apoptotic Signaling Pathway
The disruption of microtubules by tubulysins activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This arrest can trigger the intrinsic apoptotic pathway.
Caption: Tubulysin-induced apoptotic signaling pathway.
Studies on tubulysin analogues have implicated the tumor suppressor p53 and the pro-apoptotic Bcl-2 family member Bim in the apoptotic response. G2/M arrest can lead to the activation of p53, which in turn upregulates the expression of pro-apoptotic proteins like Bim. Concurrently, anti-apoptotic proteins such as Bcl-2 can be inactivated through phosphorylation. This shifts the balance towards apoptosis, resulting in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.
Conclusion
Tubulysins represent a powerful class of anti-mitotic agents with significant potential in oncology. Their potent in vitro anti-proliferative activity, even against drug-resistant cancer cells, underscores their value as payloads for targeted therapies like ADCs. This guide provides a foundational understanding of the experimental methodologies and biological pathways relevant to the study of tubulysins. Further research into specific analogues like this compound will be crucial for the continued development of this promising class of anti-cancer compounds.
References
- 1. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic simplified tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Tubulysin IM-1: A Technical Guide to a Potent Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulysins represent a class of highly potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest in the field of oncology.[1] Among these, Tubulysin IM-1 stands out as a formidable inhibitor of tubulin polymerization, a critical process for cell division.[2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[1] Its remarkable potency, even against multi-drug resistant (MDR) cancer cell lines, positions it as a promising payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][3] This document aims to serve as a comprehensive resource for researchers and drug development professionals working with this promising anti-cancer agent.
Mechanism of Action
This compound exerts its potent cytotoxic effects by directly interfering with microtubule dynamics, a fundamental component of the cellular cytoskeleton essential for mitosis. The primary mechanism of action involves the inhibition of tubulin polymerization.[1]
Key Mechanistic Steps:
-
Binding to Tubulin: this compound binds to the vinca domain on β-tubulin.[3] This binding is non-competitive with respect to colchicine but interferes with the binding of vinblastine.
-
Inhibition of Polymerization: By binding to tubulin, this compound prevents the assembly of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule formation is more efficient than that of established agents like vinblastine.
-
Induction of Depolymerization: In addition to inhibiting new microtubule formation, this compound can also actively depolymerize existing microtubules.
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, leads to the arrest of the cell cycle in the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic pathway of apoptosis, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases, ultimately leading to programmed cell death.[4]
The structural features of tubulysins, particularly the C11 acetate group, have been shown to be crucial for their potent cytotoxic activity.[5] Loss of this acetate group can lead to a significant decrease in tubulin binding affinity and a greater than 100-fold reduction in cell growth inhibition.[5]
Quantitative Biological Data
Table 1: Inhibition of Tubulin Polymerization by Tubulysin Analogues
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference Compound | IC50 (µM) |
| Tubulysin Analogue 25a | 2.1 ± 0.12 | Colchicine | 2.52 ± 0.23 |
| Tubulysin Analogue 16a | 2.4 | - | - |
| Tubulysin Analogue 45b | 1.9 | Combretastatin A-4 (CA-4) | 1.9 |
Data presented is for various tubulysin analogues as specific data for this compound was not available.[6]
Table 2: Cytotoxicity of Tubulysin Analogues against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| Tubulysin A | HL-60 | Promyelocytic Leukemia | Nanomolar range |
| Tubulysin Analogue Tb32 | MES SA | Uterine Sarcoma | 12 pM |
| Tubulysin Analogue Tb32 | HEK 293T | Human Embryonic Kidney | 2 pM |
| Deacetylated Tubulysin M | 786-O | Renal Cell Carcinoma (MDR+) | >100-fold less active than Tubulysin M |
| Tubulysin ADC 5 | BJAB | B-cell Lymphoma | Potent (similar to MMAE ADC) |
| Tubulysin ADC 5 | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Potent (similar to MMAE ADC) |
| Tubulysin ADC 5 | BJAB.Luc/Pgp | B-cell Lymphoma (Pgp-overexpressing) | Retained activity |
Data presented is for various tubulysin analogues as specific data for this compound was not available.[3][5][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of tubulin polymerization inhibitors like this compound.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Glycerol (for promoting polymerization)
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add GTP to the reaction mixture to a final concentration of 1 mM.
-
Add varying concentrations of this compound or a vehicle control to the wells of a 96-well plate.
-
Add the tubulin/GTP mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the rate of polymerization against the concentration of this compound to determine the IC50 value (the concentration at which 50% of polymerization is inhibited).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot it against the concentration of this compound to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with this compound or a vehicle control for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and the general workflows for the experimental protocols described above.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 5. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Total Synthesis and Biological Evaluation of Natural and Designed Tubulysins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological evaluation of tubulysin A: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]
Tubulysin IM-1: A Potent Microtubule Inhibitor Overcoming Multidrug Resistance in Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Tubulysins, a class of natural tetrapeptides isolated from myxobacteria, have garnered considerable attention due to their exceptionally potent cytotoxic activity against a wide array of cancer cell lines, including those exhibiting MDR phenotypes.[1][2][3] This technical guide focuses on the activity of Tubulysin IM-1 and its analogues in MDR cancer cells, providing a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
While specific quantitative data for this compound is limited in publicly available literature, this guide will utilize data from closely related and well-characterized tubulysin analogues, such as Tubulysin M, to provide representative insights into the potent anti-MDR activity of this compound class.
Mechanism of Action in MDR Cancer Cells
Tubulysins exert their potent cytotoxic effects by interfering with microtubule dynamics.[2][4] Unlike some other microtubule-targeting agents, tubulysins are poor substrates for the P-gp efflux pump, a key contributor to multidrug resistance.[5][6] This allows them to accumulate in MDR cancer cells and execute their cytotoxic function.
The primary mechanism of action involves:
-
Inhibition of Tubulin Polymerization: Tubulysins bind to the vinca domain on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[2][5] This disruption of microtubule formation is more potent than that of established agents like vinblastine.[4]
-
Induction of Microtubule Depolymerization: In addition to inhibiting polymerization, tubulysins actively induce the depolymerization of existing microtubules.[4]
-
Cell Cycle Arrest: The disruption of the microtubule cytoskeleton leads to the arrest of the cell cycle in the G2/M phase.[4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.
The ability of tubulysins to evade P-gp-mediated efflux provides a significant advantage in treating resistant tumors.[5] While drugs like paclitaxel and doxorubicin are actively pumped out of MDR cells, tubulysins can maintain high intracellular concentrations, leading to potent cytotoxicity even in cells overexpressing P-gp.
Quantitative Data: Cytotoxic Activity in MDR Cancer Cells
The following tables summarize the in vitro cytotoxic activity (IC50 values) of tubulysin analogues in sensitive and multidrug-resistant (MDR) cancer cell lines. The data highlights the retained potency of tubulysins in cells overexpressing the P-gp transporter.
Table 1: Cytotoxicity of Tubulysin Analogues in Parental (Sensitive) and MDR (P-gp Overexpressing) Cancer Cell Lines
| Compound | Cell Line | MDR Status | IC50 (nM) | Reference |
| Tubulysin M | KB | MDR1- (Parental) | - | [3] |
| KB 8.5 | MDR1+ (Resistant) | - | [3] | |
| Tubulysin Analogue 11 | KB | MDR1- (Parental) | 0.13 | [1] |
| KB 8.5 | MDR1+ (Resistant) | 0.29 | [1] | |
| NH-tubulysin M | BJAB | Sensitive | 2.1 | [5] |
| BJAB.Luc/Pgp | P-gp Overexpressing | 23 | [5] | |
| Tubulysin M | BJAB | Sensitive | 0.12 | [5] |
| BJAB.Luc/Pgp | P-gp Overexpressing | 0.13 | [5] | |
| MMAE | BJAB | Sensitive | 0.42 | [5] |
| BJAB.Luc/Pgp | P-gp Overexpressing | >30 | [5] |
Note: Specific IC50 values for this compound were not available in the reviewed literature. Data for closely related analogues are presented.
Signaling Pathways in Tubulysin-Induced Apoptosis
Tubulysin-induced apoptosis in MDR cancer cells is a complex process involving the activation of multiple signaling cascades. Following mitotic arrest, stress signals are initiated, leading to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key signaling molecules implicated include the JNK, p53, and Bcl-2 family proteins.[7][8][9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound in MDR cancer cells.
Cell Viability Assay (MTT/Resazurin)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
MDR and parental cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Resazurin Assay:
-
Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Measure fluorescence with an excitation of 530-560 nm and an emission of 590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Tubulin Polymerization Assay (Western Blot)
This assay determines the effect of this compound on the polymerization state of tubulin within cancer cells.[11][12][13]
Materials:
-
MDR cancer cells
-
This compound
-
Hypotonic Lysis Buffer (1 mM MgCl2, 2 mM EGTA, 0.5% NP-40, 20 mM Tris-HCl pH 6.8, with protease inhibitors)
-
RIPA Buffer with DNase
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody: anti-α-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Treat MDR cancer cells with various concentrations of this compound for 12-24 hours. Include a vehicle control.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in hypotonic lysis buffer on ice for 10 minutes.
-
-
Fractionation:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to separate the soluble (monomeric) and polymerized (pellet) tubulin fractions.
-
Collect the supernatant (soluble fraction).
-
Wash the pellet with hypotonic buffer and then resuspend in RIPA buffer with DNase to solubilize the polymerized tubulin.
-
-
Protein Quantification: Determine the protein concentration of both the soluble and polymerized fractions using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against α-tubulin.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of polymerized to soluble tubulin in treated versus control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[1][11][14]
Materials:
-
MDR cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MDR cancer cells with this compound at its IC50 concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay (Fluorometric)
This assay measures the activity of key executioner caspases (caspase-3 and -7) to confirm the induction of apoptosis.[12][15]
Materials:
-
MDR cancer cells
-
This compound
-
Caspase-3/7 Activity Assay Kit (containing a fluorogenic caspase-3/7 substrate, e.g., Ac-DEVD-AMC)
-
Cell Lysis Buffer
-
Assay Buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells using the provided lysis buffer and quantify the protein concentration.
-
-
Assay Reaction:
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well black plate.
-
Prepare a reaction mix containing the assay buffer and the fluorogenic caspase-3/7 substrate.
-
Add 50 µL of the reaction mix to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Data Analysis: Compare the fluorescence intensity of treated samples to the untreated control to determine the fold-increase in caspase-3/7 activity.
Conclusion
This compound and its analogues represent a highly promising class of microtubule inhibitors with potent activity against multidrug-resistant cancer cells. Their ability to evade efflux by P-glycoprotein allows them to overcome a common mechanism of chemotherapy resistance. The disruption of microtubule dynamics by tubulysins leads to mitotic arrest and subsequent induction of apoptosis through the activation of key signaling pathways. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against MDR cancer.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 4. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53 mediates bcl-2 phosphorylation and apoptosis via activation of the Cdc42/JNK1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tubulin polymerization assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Intricate Assembly Line of Tubulysins: A Deep Dive into their Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Tubulysins, a class of potent cytotoxic tetrapeptides produced by myxobacteria, have garnered significant interest in the field of oncology due to their remarkable anti-tubulin activity and efficacy against multidrug-resistant cancer cell lines. The intricate molecular architecture of these compounds is assembled by a sophisticated enzymatic machinery, primarily a mixed Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system. Understanding the biosynthesis of tubulysins is paramount for harnessing their therapeutic potential through synthetic biology and bioengineering approaches to generate novel, more effective analogs. This technical guide provides an in-depth exploration of the tubulysin biosynthesis pathway, detailing the genetic blueprint, enzymatic players, and key chemical transformations.
The Tubulysin Biosynthetic Gene Cluster: A Genetic Roadmap
The genetic instructions for tubulysin biosynthesis are encoded within a dedicated gene cluster, often designated as the tub cluster. First identified in Angiococcus disciformis An d48 and later in Cystobacter sp. SBCb004, this cluster harbors the genes for the core enzymatic machinery.[1] The organization of the tub gene cluster reveals a fascinating modular arrangement, characteristic of NRPS and PKS systems.
The core tub gene cluster from Cystobacter sp. SBCb004 contains a set of key genes, including tubA, tubB, tubC, tubD, tubE, and tubF, which orchestrate the assembly of the tubulysin backbone.[1] These genes encode the large, multidomain NRPS and PKS enzymes that work in a coordinated fashion, akin to a molecular assembly line.
The Key Players: Precursor Molecules and Their Origins
The biosynthesis of the complex tubulysin structure begins with the recruitment of specific precursor molecules. The four primary building blocks that constitute the tubulysin scaffold are:
-
N-methyl-L-pipecolic acid (Mep): This non-proteinogenic amino acid is derived from L-lysine.
-
L-isoleucine (Ile): A standard proteinogenic amino acid.
-
Tubuvaline (Tuv): A unique and complex amino acid featuring a thiazole ring.
-
Tubuphenylalanine (Tup) or Tubutyrosine (Tut): These are unusual aromatic amino acids that form the C-terminal end of the molecule.
The biosynthesis of these precursors is a critical upstream part of the overall pathway, and their availability can be a rate-limiting step in tubulysin production.
The Assembly Line: A Step-by-Step Synthesis
The core of tubulysin biosynthesis is a multi-modular enzymatic complex that functions as an assembly line. Each module is responsible for the incorporation and modification of a specific building block. The process can be broadly divided into initiation, elongation, and termination/release stages.
A Proposed Biosynthetic Pathway for Tubulysin:
Figure 1. A simplified diagram of the proposed tubulysin biosynthesis pathway.
Initiation: Loading the First Building Block
The biosynthesis is initiated by the NRPS module encoded by the tubA gene. This module is responsible for recognizing and activating N-methyl-L-pipecolic acid (Mep). The adenylation (A) domain of TubA selects Mep and activates it as an aminoacyl-adenylate. This activated Mep is then transferred to the phosphopantetheinyl arm of the cognate thiolation (T) or peptidyl carrier protein (PCP) domain. An integrated N-methyltransferase (MT) domain is responsible for the methylation of the pipecolic acid precursor.
Elongation: Stepwise Chain Extension
-
Addition of Isoleucine: The second module, an NRPS encoded by tubB, incorporates L-isoleucine. The condensation (C) domain of this module catalyzes the formation of a peptide bond between the Mep attached to the TubA module and the newly recruited isoleucine on the TubB module.
-
Formation of Tubuvaline: The subsequent modules, a PKS system likely encoded by tubC and tubD, are responsible for the synthesis of the unique tubuvaline moiety. This involves the condensation of an extender unit, such as acetate or propionate, followed by a series of modifications including ketoreduction and dehydration, ultimately leading to the formation of the characteristic thiazole ring.
-
Incorporation of Tubuphenylalanine/Tubutyrosine: The final NRPS module, encoded by tubE and tubF, adds the C-terminal amino acid, either tubuphenylalanine or tubutyrosine.
Termination and Release: The Final Step
The completed tetrapeptide chain, still tethered to the NRPS/PKS complex, is released by the action of a thioesterase (TE) domain, often encoded by a separate gene such as tubG. This enzymatic cleavage releases the final tubulysin molecule.
Quantitative Insights into Tubulysin Production
While detailed kinetic data for each enzyme in the tubulysin pathway is not yet fully available in the public domain, studies on heterologous expression and culture conditions provide some quantitative insights into tubulysin production.
Table 1: Tubulysin Production in Different Host Systems and Conditions
| Producer Strain / Condition | Tubulysin A (mg/L) | Tubulysin B (mg/L) | Reference |
| Archangium gephyra KYC5002 (Non-disrupted cells) | 0.14 | 0.11 | [1] |
| Archangium gephyra KYC5002 (Disrupted cells) | 0.62 | 0.74 | [1] |
Note: This table presents example data and is not exhaustive. The yields can vary significantly based on the specific strain, culture medium, and fermentation conditions.
Key Experimental Protocols in Tubulysin Biosynthesis Research
The elucidation of the tubulysin biosynthesis pathway has been made possible through a combination of genetic and biochemical techniques. Below are outlines of key experimental protocols.
Heterologous Expression of the Tubulysin Gene Cluster
This technique is crucial for studying the function of the tub gene cluster in a more genetically tractable host and for producing tubulysin analogs.
Experimental Workflow for Heterologous Expression:
Figure 2. A general workflow for the heterologous expression of the tubulysin gene cluster.
A detailed protocol for the heterologous expression of the tubulysin gene cluster in Pseudomonas putida typically involves the following steps:
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from the native tubulysin-producing myxobacterium.
-
Cosmid Library Construction: A cosmid library of the genomic DNA is created in E. coli.
-
Library Screening: The library is screened using probes designed from known tub gene sequences to identify cosmids containing parts of the gene cluster.
-
Red/ET Recombineering: The identified overlapping cosmids are assembled into a single construct containing the entire gene cluster using Red/ET recombineering in E. coli.
-
Cloning into an Expression Vector: The assembled gene cluster is then cloned into a suitable expression vector that can replicate in the chosen heterologous host.
-
Transformation of the Heterologous Host: The expression vector is introduced into a suitable host strain, such as Pseudomonas putida, via electroporation or conjugation.
-
Fermentation and Analysis: The transformed host is cultured under optimized conditions, and the culture broth and cell extracts are analyzed by LC-MS to detect the production of tubulysins.
Gene Inactivation Studies
Gene knockout or inactivation experiments are essential to confirm the function of individual genes within the tub cluster.
Logical Flow for Gene Inactivation:
Figure 3. A logical diagram illustrating the steps involved in gene inactivation studies.
A typical gene inactivation protocol involves:
-
Construction of a suicide vector: A vector that cannot replicate in the myxobacterial host is engineered to contain a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.
-
Transformation: The suicide vector is introduced into the tubulysin-producing strain.
-
Selection for homologous recombination: Cells that have integrated the vector into their genome via homologous recombination are selected for by plating on media containing the corresponding antibiotic.
-
Verification: The correct gene replacement event is confirmed by PCR analysis and DNA sequencing.
-
Phenotypic analysis: The mutant strain is cultured, and the culture extracts are analyzed by LC-MS to confirm the abolishment of tubulysin production.
Future Perspectives and Conclusion
The elucidation of the tubulysin biosynthesis pathway has opened up exciting avenues for the production of these valuable compounds and for the generation of novel analogs with improved therapeutic properties. The heterologous expression of the tub gene cluster provides a powerful platform for pathway engineering, allowing for the targeted modification of the NRPS and PKS modules to incorporate different precursor molecules. Future research will likely focus on the detailed biochemical characterization of each enzyme in the pathway to gain a deeper understanding of their catalytic mechanisms and substrate specificities. This knowledge will be instrumental in guiding the rational design of new tubulysin derivatives with enhanced potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of next-generation anticancer therapeutics.
References
The Binding Site of Tubulysin IM-1 on β-Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding interaction between the potent microtubule inhibitor, Tubulysin IM-1, and its target, β-tubulin. Tubulysins are a class of natural tetrapeptides that exhibit powerful cytotoxic activity by disrupting microtubule dynamics, making them highly relevant in the development of antibody-drug conjugates (ADCs) for cancer therapy. This document details the specific binding site, summarizes available quantitative data for tubulysin analogues, outlines key experimental protocols for studying this interaction, and provides visual representations of experimental workflows and molecular interactions.
The Tubulysin Binding Site on β-Tubulin
This compound, like other members of the tubulysin family, binds to the vinca domain on the β-tubulin subunit of the αβ-tubulin heterodimer. This binding site is located at the interface between two tubulin dimers in a microtubule protofilament. By occupying this critical site, tubulysins interfere with the addition of new tubulin dimers to the growing end of the microtubule, leading to its depolymerization and ultimately arresting the cell cycle in the G2/M phase, which triggers apoptosis.[1][2]
X-ray crystallography studies of tubulysin analogues in complex with tubulin have provided detailed insights into the molecular interactions at the vinca domain.[3][4] These studies reveal that the tubulysin molecule wedges itself into a pocket on β-tubulin, preventing the conformational changes necessary for the incorporation of the tubulin dimer into the microtubule lattice. The binding is characterized by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the vinca domain.
Quantitative Analysis of Tubulysin-Tubulin Binding
| Compound/Analogue | Assay Type | Cell Line/System | IC50 / Ki | Reference |
| Tubulysin A | Tubulin Polymerization Inhibition | Cell-free | Apparent Ki: 3 µM | [2] |
| Tubulysin M (analogue) | Cytotoxicity | 786-O (renal cell carcinoma) | IC50: >100-fold less potent than deacetylated form | [2] |
| Deacetylated Tubulysin M | Cytotoxicity | 786-O (renal cell carcinoma) | IC50: Potent | [2] |
| Tubulysin Analogue | Fluorescence Polarization | Cell-free | 33-fold higher affinity than DMTub 4 | [5] |
Note: The potency of tubulysin analogues is highly sensitive to structural modifications, particularly at the C11 position. For instance, the presence of an acetate group at C11 in tubulysin M is crucial for its high cytotoxic activity and tubulin binding affinity.[2]
Key Experimental Protocols
The characterization of the this compound binding site and its interaction with β-tubulin relies on a combination of structural biology, biophysical, and biochemical techniques.
X-ray Crystallography
This technique provides high-resolution structural information of the tubulysin-tubulin complex, revealing the precise binding orientation and the key amino acid residues involved in the interaction.
Methodology:
-
Protein Expression and Purification: Expression of recombinant αβ-tubulin in a suitable system (e.g., insect or mammalian cells) followed by purification using chromatography techniques.
-
Complex Formation: Incubation of purified tubulin with a molar excess of the tubulysin analogue to ensure saturation of the binding sites.
-
Crystallization: Screening of a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-diffracting crystals of the tubulin-tubulysin complex.
-
Data Collection and Structure Determination: Exposing the crystals to a high-intensity X-ray beam and collecting the diffraction data. The resulting electron density map is then used to build and refine the atomic model of the complex.[3]
Fluorescence Polarization (FP) Assay
FP assays are used to determine the binding affinity (Kd or Ki) of a ligand to its target protein in solution. The assay measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner.
Methodology:
-
Probe Selection: A fluorescently labeled ligand that binds to the same site as the test compound (e.g., a fluorescently tagged auristatin for the vinca domain) is used as a probe.
-
Assay Setup: A constant concentration of the fluorescent probe and purified tubulin are incubated together.
-
Competitive Binding: Increasing concentrations of the unlabeled competitor (this compound) are added to the mixture.
-
Measurement: The fluorescence polarization is measured at each competitor concentration. As the unlabeled competitor displaces the fluorescent probe from tubulin, the polarization of the emitted light decreases.
-
Data Analysis: The data is fitted to a competition binding curve to determine the IC50, from which the Ki can be calculated.[2][6]
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules. The polymerization can be monitored by an increase in turbidity (light scattering) or by using a fluorescent reporter.
Methodology:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Initiation: The tubulin solution is warmed to 37°C in the presence of GTP and a polymerization-inducing agent (e.g., glycerol) to initiate microtubule formation.
-
Inhibitor Addition: The test compound (this compound) is added at various concentrations to the reaction mixture.
-
Monitoring Polymerization:
-
Turbidity Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Fluorescence Measurement: A fluorescent reporter that binds specifically to polymerized tubulin (e.g., DAPI) is included in the reaction, and the increase in fluorescence is measured.[7]
-
-
Data Analysis: The rate and extent of polymerization in the presence of the inhibitor are compared to the control to determine the inhibitory concentration (IC50).
Visualizations
Experimental Workflow
Caption: Experimental workflow for characterizing the binding of this compound to β-tubulin.
Molecular Interaction at the Vinca Domain
Caption: Schematic of a tubulysin analogue's interactions within the vinca domain of β-tubulin.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody-Drug Conjugates, Insights into Structure-Activity Relationships, and Tubulysin-Tubulin Binding Derived from X-ray Crystallographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The X-ray structure of tubulysin analogue TGL in complex with tubulin and three possible routes for the development of next-generation tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tracerDB | FP [tracerdb.org]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to Tubulysin IM-1 ADC Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic agent directly to cancer cells. This approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated off-target toxicities.
Tubulysins are exceptionally potent antimitotic peptides that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Their high cytotoxicity makes them ideal candidates for ADC payloads.[4][5][6] Tubulysin IM-1 is a specific analogue used in the synthesis of ADCs. A critical challenge in developing tubulysin-based ADCs is the stability of the molecule, particularly the C11 acetate group, which is crucial for its cytotoxic activity but can be susceptible to hydrolysis.[6][7][8][9]
The success of a this compound ADC hinges on the strategic selection of the linker and the conjugation chemistry. These elements dictate the ADC's stability in circulation, its drug-to-antibody ratio (DAR), and the efficiency of payload release at the target site.[10][11] This document provides a detailed protocol for the conjugation of a this compound derivative to a monoclonal antibody via a site-specific cysteine-based approach using a cleavable dipeptide linker, a common and effective strategy in modern ADC development.[12][13]
Mechanism of Action of Tubulysin
Upon administration, the ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome. Inside the lysosome, the cleavable linker is proteolytically cleaved, releasing the active Tubulysin payload.[14] The released tubulysin then binds to tubulin at the vinca alkaloid binding site, disrupting microtubule dynamics.[1][6] This potent inhibition of microtubule polymerization leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and cell death.[1][15]
Caption: Mechanism of action of a this compound ADC.
Experimental Protocols
This section details a representative protocol for conjugating a maleimide-functionalized this compound-linker complex to an antibody with engineered cysteine residues for site-specific conjugation.
Materials and Reagents
-
Antibody: IgG1 with engineered cysteine residues (e.g., S239C) at a concentration of 5-25 mg/mL.[12]
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution, 0.5 M, pH 7.0.[16]
-
Reoxidation Agent: Dehydroascorbic acid (DHA) solution.[12]
-
Linker-Payload: Maleimide-functionalized this compound with a cleavable linker (e.g., Val-Ala or Val-Cit), dissolved in Dimethyl sulfoxide (DMSO).[11]
-
Quenching Agent: N-acetylcysteine.
-
Purification Systems:
-
Analytical Instruments:
-
UV-Vis Spectrophotometer.
-
HIC-HPLC system.
-
Mass Spectrometer (ESI-Q-TOF).[21]
-
Step-by-Step Conjugation Workflow
The overall workflow involves antibody preparation, conjugation, and purification.
References
- 1. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation of Dual-Labeled and Site-Specific Antibody and Fab Conjugates by Solid-Phase - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 21. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tubulysin IM-1 Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysin IM-1 is a potent cytotoxic agent and a member of the tubulysin family of natural products.[1][2] It functions as a microtubule/tubulin inhibitor, making it a valuable payload for antibody-drug conjugates (ADCs) in cancer research and development.[3] Due to its high cytotoxicity, strict adherence to handling and storage guidelines is imperative to ensure personnel safety and maintain the integrity of the compound. These application notes provide detailed protocols for the safe handling, storage, and reconstitution of this compound powder.
Safety Precautions and Handling
This compound is a highly potent cytotoxic compound and should be handled with extreme caution in a designated laboratory area.
2.1. Personal Protective Equipment (PPE)
All personnel handling this compound powder must wear the following PPE:
-
Gloves: Two pairs of nitrile gloves are recommended.[4]
-
Lab Coat: A dedicated, disposable lab coat.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A fit-tested N95 respirator or higher is recommended when handling the powder outside of a certified chemical fume hood.
2.2. Designated Handling Area
-
All work with this compound powder and its solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of the powder or aerosols.[5]
-
The work area should be clearly marked as a "Cytotoxic Agent Handling Area."
-
All surfaces within the designated area should be decontaminated after use.
2.3. Spill and Waste Management
-
In case of a spill, the area should be immediately evacuated and secured.
-
Spills should be cleaned up by trained personnel wearing appropriate PPE.
-
All waste generated from handling this compound, including used PPE and contaminated labware, must be disposed of as hazardous cytotoxic waste according to institutional and local regulations.[5]
Storage and Stability
Proper storage of this compound is crucial for maintaining its stability and efficacy.
3.1. Powder Storage
| Condition | Temperature | Duration |
| Long-term | -20°C | 2 years |
3.2. Solution Storage
Once reconstituted in a solvent such as DMSO, the stability of the solution is dependent on the storage temperature.
| Solvent | Temperature | Duration |
| DMSO | 4°C | 2 weeks[1] |
| DMSO | -80°C | 6 months[1] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials before freezing.
Reconstitution Protocol
This protocol provides a general guideline for reconstituting this compound powder. The final concentration of the stock solution may need to be adjusted based on specific experimental requirements.
4.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use vials
-
Calibrated micropipettes
-
Vortex mixer
-
Microcentrifuge
4.2. Procedure
-
Preparation: Before opening the vial, bring the this compound powder to room temperature in a desiccator to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the powder is at the bottom.
-
Solvent Addition: In a chemical fume hood, carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial and vortex gently until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Aliquoting: Aliquot the stock solution into sterile, single-use vials.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use, store at 4°C.
Experimental Workflows and Signaling Pathways
5.1. General Experimental Workflow
The following diagram outlines a typical workflow for handling and using this compound in a research setting.
5.2. Mechanism of Action: Microtubule Disruption and Apoptosis
This compound exerts its cytotoxic effects by potently inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
References
Recommended solvents for dissolving Tubulysin IM-1 for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysin IM-1 is a potent cytotoxic peptide belonging to the tubulysin family, known for its ability to inhibit tubulin polymerization.[1][2] These compounds are of significant interest in cancer research and for the development of antibody-drug conjugates (ADCs) due to their high cytotoxicity against a variety of cancer cell lines.[1][2][3] this compound functions as an anti-microtubule toxin by binding to tubulin and disrupting microtubule dynamics, which ultimately leads to cell cycle arrest and apoptosis.[1][4] Proper handling and dissolution of this compound are critical for obtaining accurate and reproducible results in in vitro assays. This document provides detailed protocols for the solubilization of this compound and outlines its mechanism of action.
Data Presentation: Recommended Solvents and Storage
For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. It is crucial to maintain a low final concentration of DMSO in cell culture media to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is advisable to keep the final concentration at or below 0.1% if possible.[5][6]
| Parameter | Recommendation |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) |
| Stock Solution Storage | Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[7][8] |
| Working Solution | Dilute the DMSO stock solution in pre-warmed cell culture medium to the final desired concentration. |
| Final DMSO Concentration | Should not exceed 0.5% in the final cell culture medium; 0.1% is recommended for sensitive cell lines.[5][6] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Preparation: Work in a clean, sterile environment such as a laminar flow hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Gently vortex the tube until the peptide is completely dissolved.[9] Sonication can be used to aid dissolution if necessary.[5]
-
-
Aliquoting and Storage:
Protocol for Preparing Working Solutions for In Vitro Cytotoxicity Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium for use in assays such as MTT or other cell viability assays.
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions (if necessary): If a range of concentrations is being tested, perform serial dilutions of the stock solution in 100% DMSO.
-
Final Dilution:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the DMSO stock solution required to achieve this concentration, ensuring the final DMSO concentration in the cell culture well remains below 0.5%.[5]
-
Slowly add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium while gently mixing.[9][10] It is crucial to add the DMSO stock to the aqueous medium and not the other way around to prevent precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.
-
Application to Cells: Immediately add the prepared working solutions to the cells in culture.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by interfering with microtubule dynamics. Like other vinca alkaloids, tubulysins bind to the vinca domain on β-tubulin.[3][8] This binding inhibits the polymerization of tubulin into microtubules, leading to the disruption of the microtubule network.[8]
The disruption of microtubule function has profound effects on cellular processes, particularly cell division. The inability to form a proper mitotic spindle triggers the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[9][11][12] Prolonged arrest in mitosis ultimately activates apoptotic signaling pathways, resulting in programmed cell death.[9][11][12] Key signaling cascades implicated in this process include the activation of c-Jun N-terminal kinase (JNK) and the NF-κB/IκB pathway, which can modulate the activity of Bcl-2 family proteins and lead to the activation of caspases.[2][5][7][9]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound.
References
- 1. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulysin IM-2 | ADC Cytotoxin | 1032072-50-6 | Invivochem [invivochem.com]
- 5. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Anti-angiogenic effects of the tubulysin precursor pretubulysin and of simplified pretubulysin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of <i>Vinca</i> alkaloid-induced apoptosis by NF-κB/IκB pathway in human tumor cells [ouci.dntb.gov.ua]
- 11. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Drug-to-Antibody Ratio of Tubulysin IM-1 ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their therapeutic efficacy and safety profile. For ADCs utilizing the potent microtubule inhibitor Tubulysin IM-1 as a payload, precise determination of the DAR is paramount for ensuring consistency in manufacturing, understanding structure-activity relationships, and predicting clinical outcomes. This document provides detailed application notes and protocols for three common analytical methods used to determine the DAR of this compound ADCs: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
This compound is a powerful cytotoxic agent that inhibits tubulin polymerization.[1] The number of this compound molecules conjugated to an antibody can affect the ADC's potency, pharmacokinetics, and potential for off-target toxicity. Therefore, robust and reliable analytical methods for DAR determination are essential throughout the discovery, development, and manufacturing of this compound ADCs.
I. UV-Vis Spectroscopy for Average DAR Determination
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC population.[2][3] This technique relies on the distinct UV absorbance properties of the antibody and the conjugated payload.[] For this compound ADCs, the method is applicable if the payload possesses a chromophore that absorbs at a wavelength where the antibody's absorbance is minimal.
Experimental Protocol
-
Determine Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280_).
-
Determine the molar extinction coefficient of the this compound payload at its maximum absorbance wavelength (λ_max_) (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_). This is typically done by measuring the absorbance of a series of known concentrations of the payload.
-
-
Sample Preparation:
-
Prepare a solution of the this compound ADC in a suitable, non-interfering buffer (e.g., phosphate-buffered saline).
-
Ensure the concentration of the ADC solution results in absorbance readings within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the this compound payload (A_λmax_).
-
Use the same buffer as a blank.
-
-
DAR Calculation:
-
The concentrations of the antibody (C_Ab_) and the drug (C_Drug_) in the ADC sample can be calculated using the Beer-Lambert law and solving a set of simultaneous equations:
-
A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)
-
A_λmax_ = (ε_Ab,λmax_ * C_Ab_) + (ε_Drug,λmax_ * C_Drug_)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
DAR = C_Drug_ / C_Ab_
-
-
Data Presentation
| Parameter | Value |
| Antibody Concentration (mg/mL) | Calculated |
| This compound Concentration (µM) | Calculated |
| Average DAR | Calculated |
Workflow for UV-Vis DAR Determination
II. Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the distribution of different drug-loaded species in an ADC sample.[5] The separation is based on the principle that the hydrophobicity of the ADC increases with the number of conjugated this compound molecules.[6] This allows for the resolution of species with different DAR values (e.g., DAR0, DAR2, DAR4, etc.).
Experimental Protocol
-
Reagent Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
Note: Mobile phase composition may require optimization for specific this compound ADCs.
-
-
HPLC System and Column:
-
HPLC System: A biocompatible HPLC system capable of gradient elution.
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR, Agilent ProZorb HIC).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 - 50 µg of ADC.
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B
-
40-45 min: 0% B
-
45-50 min: 0% B (re-equilibration)
-
-
Note: The gradient slope and duration are critical parameters that need to be optimized for optimal peak resolution.
-
-
Data Analysis:
-
Integrate the peak area for each resolved species corresponding to a specific DAR value.
-
The percentage of each DAR species is calculated as the area of the individual peak divided by the total peak area.
-
The weighted average DAR is calculated using the following formula:
-
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
-
Data Presentation
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | e.g., 10.2 | e.g., 5.1 |
| DAR 2 | e.g., 15.8 | e.g., 25.4 |
| DAR 4 | e.g., 20.1 | e.g., 45.3 |
| DAR 6 | e.g., 23.5 | e.g., 18.7 |
| DAR 8 | e.g., 26.2 | e.g., 5.5 |
| Weighted Average DAR | Calculated |
Workflow for HIC DAR Determination
III. Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass Analysis
LC-MS provides a highly accurate method for determining the DAR and distribution by measuring the intact mass of the different ADC species.[7] This technique is particularly useful for complex ADCs and for confirming the identity of peaks observed in HIC.
Experimental Protocol
-
Sample Preparation (Optional Deglycosylation):
-
For improved mass accuracy and spectral resolution, the ADC sample can be deglycosylated using an appropriate enzyme (e.g., PNGase F).
-
Incubate 50-100 µg of the ADC with PNGase F according to the manufacturer's protocol.
-
-
LC-MS System and Column:
-
LC System: A UHPLC system is recommended for optimal resolution.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required for accurate mass measurement of large proteins.
-
Column: A reversed-phase column with a wide pore size (e.g., Agilent PLRP-S, Waters Acquity UPLC BEH300 C4) is commonly used for intact antibody analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 60 - 80 °C.
-
Gradient: A shallow gradient from approximately 20% to 50% Mobile Phase B over 15-30 minutes is a typical starting point. Optimization is required.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 150 - 300 °C.
-
Mass Range: m/z 1000 - 4000.
-
Note: All MS parameters should be optimized for the specific instrument and ADC.
-
-
Data Analysis:
-
The raw mass spectra are deconvoluted using appropriate software (e.g., Agilent MassHunter BioConfirm, Waters UNIFI) to obtain the zero-charge mass of each ADC species.
-
The mass of the unconjugated antibody is subtracted from the mass of each conjugated species to determine the number of attached drug-linker moieties.
-
The relative abundance of each species is determined from the deconvoluted spectrum.
-
The weighted average DAR is calculated based on the relative abundances and the corresponding number of conjugated drugs.
-
Data Presentation
| DAR Species | Observed Mass (Da) | Calculated Mass (Da) | Relative Abundance (%) |
| DAR 0 | e.g., 148,500 | e.g., 148,502 | e.g., 4.8 |
| DAR 2 | e.g., 150,800 | e.g., 150,805 | e.g., 26.1 |
| DAR 4 | e.g., 153,110 | e.g., 153,108 | e.g., 44.5 |
| DAR 6 | e.g., 155,415 | e.g., 155,411 | e.g., 19.2 |
| DAR 8 | e.g., 157,720 | e.g., 157,714 | e.g., 5.4 |
| Weighted Average DAR | Calculated |
Workflow for LC-MS DAR Determination
Conclusion
The choice of method for determining the DAR of this compound ADCs depends on the specific requirements of the analysis. UV-Vis spectroscopy offers a rapid estimation of the average DAR, while HIC provides valuable information on the distribution of different drug-loaded species. For the most accurate and detailed characterization, LC-MS analysis of the intact ADC is the method of choice. For comprehensive characterization of this compound ADCs, a combination of these orthogonal methods is often employed to ensure the accuracy and reliability of the DAR values, which is critical for the development of safe and effective ADC therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiplex LC-MS/MS Assays for Clinical Bioanalysis of MEDI4276, an Antibody-Drug Conjugate of Tubulysin Analogue Attached via Cleavable Linker to a Biparatopic Humanized Antibody against HER-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Tubulysin IM-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest in cancer research and drug development.[1] These compounds act as powerful inhibitors of tubulin polymerization, leading to the disruption of microtubule dynamics, a critical process for cell division.[1][2][3] The depolymerization of microtubules triggers a cascade of cellular events, culminating in cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[2][3] Notably, tubulysins have demonstrated efficacy against multidrug-resistant (MDR) cancer cell lines, making them attractive payloads for antibody-drug conjugates (ADCs).[1]
Tubulysin IM-1 is a specific member of this family, recognized for its anti-microtubule activity.[1] Understanding the precise impact of this compound on the cell cycle is crucial for elucidating its mechanism of action and for the development of novel cancer therapeutics. Flow cytometry, a powerful technique for single-cell analysis, is an indispensable tool for quantifying the distribution of cells throughout the different phases of the cell cycle. By staining cellular DNA with a fluorescent dye such as propidium iodide (PI), flow cytometry can accurately measure the DNA content of individual cells, thereby revealing the proportion of cells in the G0/G1, S, and G2/M phases.
These application notes provide a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry. The included methodologies, data presentation, and pathway diagrams are intended to guide researchers in the accurate assessment of the cytostatic effects of this potent anti-cancer agent.
Data Presentation
The following table summarizes the expected quantitative data from a representative experiment analyzing the effect of a tubulysin compound on the cell cycle distribution of a cancer cell line. The data is based on studies with Tubulysin A in HepG2 hepatocellular carcinoma cells, which is expected to have a similar mechanism of action to this compound.[4]
| Treatment Group | Concentration (nM) | Incubation Time (h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 0 | 24 | 53% | 25% | 22% |
| Tubulysin A | 50 | 24 | <10% | Not specified | ~73% |
| Tubulysin A | 200 | 24 | <10% | Not specified | ~82% |
Data presented is adapted from a study on Tubulysin A in HepG2 cells and is representative of the expected effects of potent tubulysin compounds.[4]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cancer cells and treating them with this compound prior to cell cycle analysis. The specific cell line, seeding density, and this compound concentration may need to be optimized for your experimental system.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in complete medium in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS, and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into 6-well plates at a density that will allow for logarithmic growth during the treatment period (e.g., 2 x 10^5 cells/well).
-
Incubate the plates overnight to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A range of concentrations in the low nanomolar range is recommended for initial experiments (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time period (e.g., 24 or 48 hours).[5]
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol details the steps for preparing this compound-treated cells for cell cycle analysis using PI staining and flow cytometry.[6]
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After the incubation period, collect the culture medium from each well (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to each well to detach the remaining cells.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.[7]
-
Incubate the cells on ice for at least 2 hours or at -20°C overnight. Fixed cells can be stored at -20°C for several weeks.[7]
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to ensure that only DNA is stained.
-
Incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution (final concentration 25 µg/mL).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to FACS tubes.
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution of the G0/G1, S, and G2/M peaks.
-
Collect data from at least 10,000-20,000 events per sample.
-
Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase of the cell cycle.
-
Signaling Pathways and Experimental Workflows
Mechanism of this compound Induced G2/M Arrest
This compound exerts its effect by directly interfering with microtubule dynamics. This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. The sustained activation of the SAC prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase. This, in turn, inhibits the degradation of Cyclin B1, a crucial regulatory protein for mitotic progression. The accumulation of Cyclin B1 leads to the sustained activity of the Cyclin B1/Cdk1 (Cdc2) complex, which ultimately blocks the cells from exiting mitosis, resulting in a G2/M phase arrest.
Caption: Signaling pathway of this compound induced G2/M arrest.
Experimental Workflow for Cell Cycle Analysis
The following diagram outlines the key steps involved in the analysis of cell cycle arrest induced by this compound.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological evaluation of tubulysin A: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Tubulysin Derivative, Tubugi-1, Against Invasive Melanoma Cells: The Cell Death Triangle | Anticancer Research [ar.iiarjournals.org]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) purification of Tubulysin conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of tubulysin conjugates, a critical process in the development of potent Antibody-Drug Conjugates (ADCs). Tubulysins are highly cytotoxic tetrapeptides that inhibit tubulin polymerization, making them powerful payloads for targeted cancer therapy.[1][2] The efficacy and safety of tubulysin-based ADCs are critically dependent on the purity and homogeneity of the conjugate. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of these complex biomolecules.
This guide covers three primary HPLC methods for the characterization and purification of tubulysin conjugates: Hydrophobic Interaction Chromatography (HIC) , Reversed-Phase HPLC (RP-HPLC) , and Size Exclusion Chromatography (SEC) . Each section includes a detailed protocol and a summary of relevant quantitative data.
Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination and Hydrophobicity Profiling
HIC is a non-denaturing chromatographic technique that separates proteins based on their surface hydrophobicity.[1][2][3] In the context of tubulysin ADCs, HIC is a powerful method for determining the drug-to-antibody ratio (DAR), as the addition of the hydrophobic tubulysin payload increases the overall hydrophobicity of the antibody.[1][2] It is also used to assess the impact of conjugation site on the metabolic stability of the ADC, with a correlation observed between HIC retention time and susceptibility to plasma esterases.[1]
Experimental Workflow for HIC Analysis
Caption: Workflow for HIC analysis of Tubulysin ADCs.
HIC Protocol
Objective: To determine the drug-to-antibody ratio (DAR) and assess the hydrophobicity profile of a tubulysin ADC.
Materials:
-
Tubulysin ADC sample
-
Mobile Phase A (Binding Buffer): High ionic strength buffer (e.g., 50 mM Sodium Phosphate with 1.5 M Ammonium Sulfate, pH 7.0)[3]
-
Mobile Phase B (Elution Buffer): Low ionic strength buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HIC Column (e.g., Ether-5PW)[3]
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: If necessary, perform a buffer exchange of the tubulysin ADC sample into Mobile Phase A using a desalting column.[4]
-
HPLC System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the UV detector to 280 nm.
-
-
Injection: Inject the prepared tubulysin ADC sample onto the equilibrated column.
-
Elution: Apply a linear gradient to decrease the salt concentration by increasing the percentage of Mobile Phase B. A typical gradient might be from 0% to 100% B over 30 minutes.
-
Data Analysis:
-
The resulting chromatogram will show peaks corresponding to the naked antibody and ADC species with different drug loads (e.g., DAR 2, 4, 6, 8).
-
Calculate the average DAR by determining the mole fraction of each conjugated species from the integrated peak areas.
-
Quantitative Data Summary: HIC Analysis of Tubulysin ADCs
| ADC Species | Description | Relative Retention Time (RRT)* | Reference |
| Naked Antibody | Unconjugated monoclonal antibody | 1.00 | [1] |
| Tubulysin ADC | Antibody conjugated with tubulysin payload | > 1.00 | [1][2] |
*Relative Retention Time (RRT) is normalized to the retention time of the naked antibody. An increase in RRT indicates increased hydrophobicity due to the conjugation of the tubulysin payload.[1][2]
Reversed-Phase HPLC (RP-HPLC) for Purification of Tubulysin Payloads and Linker-Payloads
RP-HPLC is a powerful technique for the analysis and purification of small molecules, peptides, and proteins based on their hydrophobicity.[5][6][7] It is particularly useful for the purification of the tubulysin payload and linker-payload constructs prior to conjugation with the antibody.[8] RP-HPLC is also used to analyze the purity of the final ADC after reduction of disulfide bonds.[9]
Logical Relationship for RP-HPLC Method Development
References
- 1. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cellmosaic.com [cellmosaic.com]
- 6. hplc.eu [hplc.eu]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry for the Characterization of Tubulysin IM-1 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. Tubulysin IM-1 is a highly potent microtubule inhibitor, making it an attractive payload for ADCs in cancer therapy. The complex and heterogeneous nature of ADCs necessitates comprehensive analytical characterization to ensure their safety and efficacy. Mass spectrometry (MS) has emerged as an indispensable tool for the in-depth characterization of ADCs, providing information on the intact molecular weight, drug-to-antibody ratio (DAR), and location of drug conjugation. This application note provides detailed protocols for the characterization of this compound ADCs using liquid chromatography-mass spectrometry (LC-MS).
Key Quality Attributes of this compound ADCs
The critical quality attributes (CQAs) of a this compound ADC that require careful monitoring include:
-
Intact Mass and Structural Integrity: Verifying the correct mass of the ADC and identifying any modifications or degradations.
-
Drug-to-Antibody Ratio (DAR): Determining the average number of this compound molecules conjugated to each antibody, as this impacts both potency and potential toxicity.
-
Drug Distribution: Characterizing the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).
-
Conjugation Site Analysis: Identifying the specific amino acid residues (e.g., cysteines or lysines) where the this compound linker-payload is attached.
-
Stability: Assessing the stability of the ADC, including the potential for deconjugation or degradation of the Tubulysin payload, such as the hydrolysis of its acetate ester, which can lead to a significant loss of potency.
Experimental Workflows
The characterization of this compound ADCs typically involves a multi-level mass spectrometric approach, including intact mass analysis, subunit analysis, and peptide mapping.
Caption: Experimental workflow for this compound ADC characterization.
Protocols
Intact Mass Analysis for DAR Determination
Intact mass analysis provides information on the overall molecular weight of the ADC and the distribution of different drug-loaded species.
Sample Preparation:
-
Deglycosylation (Optional but Recommended): To simplify the mass spectrum, the ADC can be deglycosylated.
-
To 100 µg of the this compound ADC, add 1 µL of PNGase F.
-
Incubate the mixture at 37°C for 4 hours.
-
-
Sample Dilution: Dilute the (deglycosylated) ADC sample to a final concentration of 0.1-1.0 mg/mL in a suitable buffer, such as 25 mM ammonium bicarbonate.
LC-MS Method:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | Reversed-phase column suitable for proteins (e.g., C4, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20-80% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60-80°C |
| MS System | High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Range | 1000-4000 m/z |
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR using the following formula: DAR = Σ (Relative Abundance of each species × Number of drugs in that species) / Σ (Relative Abundance of each species)
Subunit Analysis (Middle-Down Approach)
Reduction of the inter-chain disulfide bonds of the ADC allows for the analysis of the light and heavy chains separately, providing more accurate mass measurements and localization of the drug to each chain.
Sample Preparation:
-
Reduction:
-
To 50 µg of the ADC, add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
LC-MS Method:
The LC-MS method is similar to the intact mass analysis, but the mass range for detection should be adjusted to cover the masses of the light and heavy chains (e.g., 20,000-60,000 Da for deconvolution).
Data Analysis:
-
Deconvolute the mass spectra for the light and heavy chains.
-
Determine the number of this compound molecules conjugated to each chain.
-
Calculate the overall DAR by summing the contributions from the light and heavy chains.
Peptide Mapping for Conjugation Site Analysis
Peptide mapping is used to identify the specific amino acid residues where the drug is conjugated.
Sample Preparation:
-
Denaturation, Reduction, and Alkylation:
-
Denature 100 µg of the ADC in 6 M Guanidine-HCl.
-
Reduce with 10 mM DTT at 37°C for 1 hour.
-
Alkylate with 25 mM Iodoacetamide (IAA) in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange: Remove the denaturation and alkylation reagents by buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzymatic Digestion:
-
Add trypsin at a 1:20 enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
Quench the digestion by adding 1% formic acid.
-
LC-MS/MS Method:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column suitable for peptides (e.g., 2.1 x 150 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-50% B over 60 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40-50°C |
| MS System | High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) |
| Acquisition Mode | Data-Dependent Acquisition (DDA) |
Data Analysis:
-
Search the MS/MS data against the antibody sequence to identify the peptides.
-
Identify peptides with mass shifts corresponding to the this compound linker-payload.
-
The sequence of the modified peptide will reveal the site of conjugation.
Data Presentation
Table 1: Intact Mass Analysis of a this compound ADC
| Species | Observed Mass (Da) | Calculated Mass (Da) | Mass Accuracy (ppm) | Relative Abundance (%) |
| DAR 0 | 148,050.5 | 148,050.0 | 3.4 | 5.2 |
| DAR 2 | 149,252.8 | 149,252.2 | 4.0 | 25.8 |
| DAR 4 | 150,455.1 | 150,454.4 | 4.7 | 48.5 |
| DAR 6 | 151,657.4 | 151,656.6 | 5.3 | 18.3 |
| DAR 8 | 152,859.7 | 152,858.8 | 5.9 | 2.2 |
| Average DAR | 4.0 |
Note: Masses are hypothetical and for illustrative purposes.
Table 2: Subunit Analysis of a Reduced this compound ADC
| Chain | Species | Observed Mass (Da) | Calculated Mass (Da) | Relative Abundance (%) |
| Light | LC-DAR0 | 23,510.2 | 23,510.0 | 50.5 |
| LC-DAR1 | 24,111.3 | 24,111.1 | 49.5 | |
| Heavy | HC-DAR0 | 50,520.4 | 50,520.0 | 4.8 |
| HC-DAR1 | 51,121.5 | 51,121.1 | 25.2 | |
| HC-DAR2 | 51,722.6 | 51,722.2 | 49.1 | |
| HC-DAR3 | 52,323.7 | 52,323.3 | 18.6 | |
| HC-DAR4 | 52,924.8 | 52,924.4 | 2.3 |
Note: Masses are hypothetical and for illustrative purposes.
Visualization of Methodologies
Caption: Mass spectrometry workflows for ADC characterization.
Conclusion
Mass spectrometry is a powerful and versatile tool for the comprehensive characterization of this compound ADCs. The protocols outlined in this application note for intact mass analysis, subunit analysis, and peptide mapping provide a robust framework for assessing the critical quality attributes of these complex biotherapeutics. Careful application of these methods will ensure a thorough understanding of the ADC's structure, heterogeneity, and stability, which is crucial for successful drug development and regulatory approval.
Troubleshooting & Optimization
Technical Support Center: Overcoming Tubulysin IM-1 Poor Water Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address the challenges associated with the poor water solubility of Tubulysin IM-1 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the water solubility of this compound a concern for in vivo studies?
A1: Poor water solubility is a significant hurdle for the in vivo application of many promising drug candidates like this compound. It can lead to several challenges, including:
-
Low Bioavailability: The drug may not be adequately absorbed into the systemic circulation, reducing its therapeutic efficacy.[1]
-
Precipitation upon Administration: Injecting a poorly soluble compound can cause it to precipitate at the injection site or in the bloodstream, leading to potential toxicity and unreliable dosing.
-
Difficulty in Formulation: Developing a stable and homogenous formulation for parenteral administration is challenging.
Q2: What are the primary strategies to improve the solubility of this compound for in vivo experiments?
A2: Several formulation strategies can be employed to overcome the poor water solubility of hydrophobic drugs like this compound. These include:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (like DMSO) with other water-miscible solvents (e.g., PEG300) and surfactants (e.g., Tween 80) to create a stable formulation.
-
Antibody-Drug Conjugates (ADCs): Covalently linking this compound to a monoclonal antibody that targets a specific antigen on cancer cells. The antibody acts as a carrier, improving the overall solubility and delivering the cytotoxic payload directly to the tumor site.[2][3]
-
Nanoparticle-based Delivery Systems: Encapsulating this compound within nanoparticles, such as liposomes or polymeric micelles, can enhance its solubility and alter its pharmacokinetic profile.
Q3: Are there any known stability issues with this compound that I should be aware of during formulation and in vivo studies?
A3: Yes, a critical aspect of Tubulysin chemistry is the stability of the C11 acetate group. This ester functionality is crucial for its potent cytotoxic activity. However, it can be susceptible to hydrolysis by plasma esterases, leading to a significant reduction in potency.[3] When designing Tubulysin-based therapeutics, especially ADCs, the choice of linker chemistry and the site of conjugation on the antibody can significantly impact the stability of the C11 acetate and the overall efficacy of the conjugate.[4]
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound formulations for in vivo studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound during formulation preparation. | The concentration of this compound exceeds its solubility in the chosen solvent system. | - Decrease the final concentration of this compound. - Optimize the co-solvent ratios. Increase the proportion of the primary solvent (e.g., DMSO) or the co-solvent (e.g., PEG300) relative to the aqueous component.- Incorporate a surfactant. Surfactants like Tween 80 can help to maintain the drug in solution.- Apply gentle heating and/or sonication to aid dissolution, but be cautious of potential degradation. |
| The formulation appears cloudy or shows phase separation. | The components of the formulation are not fully miscible or the drug is not completely dissolved. | - Ensure thorough mixing at each step of the formulation process. - Filter the final formulation through a 0.22 µm syringe filter to remove any undissolved particles.- Re-evaluate the solvent system. Consider alternative co-solvents or surfactants. |
| Observed toxicity in animal models is higher than expected or inconsistent. | - Drug precipitation in vivo. - Toxicity of the vehicle itself. - Instability of the this compound molecule. | - Visually inspect the injection site for any signs of precipitation. - Prepare a fresh formulation for each experiment. - Run a vehicle-only control group to assess the toxicity of the formulation components.- For ADCs, analyze the stability of the conjugate in vivo to ensure the payload is not prematurely released. |
| Poor or inconsistent anti-tumor efficacy in animal models. | - Low bioavailability due to poor solubility. - Degradation of this compound. - Suboptimal dosing or administration route. | - Switch to a more robust formulation strategy, such as an ADC or a nanoparticle-based delivery system, to improve drug exposure at the tumor site.- Confirm the integrity of the this compound in the formulation before administration.- Optimize the dosing schedule and route of administration based on pharmacokinetic and pharmacodynamic studies. |
Experimental Protocols
Protocol 1: Co-solvent Formulation for Non-Conjugated this compound
This protocol is adapted from formulations used for the closely related compound, Tubulysin IM-2, and is a common starting point for solubilizing hydrophobic cytotoxic agents for in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300 of the final volume. Vortex thoroughly until the solution is clear.
-
Add Tween 80. A common final concentration is 5%. Vortex again to ensure complete mixing.
-
Finally, add sterile saline to reach the desired final volume. The remaining volume will be saline (e.g., 45%).
-
Mix the final solution thoroughly by vortexing. The solution should be clear.
-
Administer the formulation to the animals immediately after preparation.
Example for a 1 mL final formulation at 1 mg/mL:
-
100 µL of 10 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween 80
-
450 µL of sterile saline
Quantitative Data on Co-solvent Formulations
| Formulation Component | Percentage of Final Volume | Purpose |
| DMSO | 10% | Primary solvent |
| PEG300 | 40% | Co-solvent |
| Tween 80 | 5% | Surfactant/Emulsifier |
| Saline | 45% | Aqueous vehicle |
Note: The solubility of a related compound, Tubulysin M, in a similar formulation was found to be ≥ 2.5 mg/mL.[3]
Protocol 2: General Considerations for Antibody-Drug Conjugate (ADC) Formulation
The formulation of a this compound ADC is highly dependent on the specific antibody, linker, and conjugation method used. However, some general principles apply.
Key Steps:
-
Conjugation: The covalent attachment of the this compound-linker complex to the antibody is typically performed in a buffered solution, often at a specific pH to facilitate the reaction with lysine or cysteine residues on the antibody.
-
Purification: After conjugation, the ADC is purified to remove unconjugated drug-linker, aggregated antibody, and other impurities. This is often achieved using chromatography techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Buffer Exchange and Formulation: The purified ADC is then exchanged into a formulation buffer suitable for in vivo administration. This buffer is designed to maintain the stability and solubility of the ADC and is typically an isotonic solution at a physiological pH.
-
Characterization: The final ADC product is characterized to determine the drug-to-antibody ratio (DAR), concentration, purity, and stability.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Workflow for selecting a solubilization strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Stabilizing the C-11 acetate of Tubulysin M to prevent hydrolysis
This technical support center provides guidance to researchers, scientists, and drug development professionals on stabilizing the C-11 acetate of Tubulysin M to prevent hydrolysis and maintain its potent cytotoxic activity.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the C-11 acetate on Tubulysin M?
The C-11 acetate is a critical structural feature of Tubulysin M that is essential for its high cytotoxic potency against a wide range of cancer cell lines, including multidrug-resistant (MDR) strains.[1][2][3] Hydrolysis of this acetate group to the corresponding C-11 alcohol leads to a significant reduction in its tubulin-binding affinity and, consequently, a dramatic loss of antiproliferative activity.[3][4][5]
Q2: What causes the hydrolysis of the C-11 acetate?
The ester bond of the C-11 acetate is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester into a carboxylic acid (acetic acid) and an alcohol (the C-11 hydroxyl group of Tubulysin M).[6] This reaction can be catalyzed by acidic or basic conditions, as well as by enzymes such as esterases present in biological systems (e.g., plasma).[1][4]
Q3: How can I detect and quantify the hydrolysis of Tubulysin M C-11 acetate in my samples?
The most common method for monitoring the hydrolysis of the C-11 acetate is reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).[7] This technique allows for the separation of the intact Tubulysin M from its deacetylated alcohol metabolite. By comparing the peak areas of both compounds, the percentage of hydrolysis can be accurately quantified.
Q4: What general laboratory practices can minimize hydrolysis during storage and handling?
To minimize non-enzymatic hydrolysis, it is crucial to control environmental conditions:
-
Maintain Low Moisture Levels: Store Tubulysin M and its formulations in a dry environment. Using desiccants and moisture-proof packaging can help preserve stability.[6]
-
Control pH: The rate of ester hydrolysis is influenced by pH. Maintaining a slightly acidic to neutral pH can often slow down the degradation process.[6] It is advisable to conduct pH stability studies to determine the optimal pH for your specific formulation.
-
Use Aprotic Solvents: For reconstitution and dilution, consider using anhydrous aprotic solvents where the compound is soluble and stable. If aqueous buffers are necessary, use them immediately before the experiment.
-
Proper Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to reduce the rate of chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Tubulysin M.
| Problem | Possible Causes | Recommended Solutions |
| Loss of compound activity over time in aqueous buffer. | Hydrolysis of the C-11 acetate. | 1. Prepare fresh solutions immediately before use.2. Optimize the pH of the buffer; conduct a pH-stability profile.3. Minimize the time the compound is in an aqueous solution. |
| Inconsistent results in cell-based assays. | Degradation of the compound in the cell culture medium. | 1. Reduce the incubation time if experimentally feasible.2. Prepare fresh dilutions of the compound for each experiment.3. Analyze the stability of the compound in the specific cell culture medium being used over the time course of the experiment. |
| Poor in vivo efficacy of a Tubulysin M conjugate. | Rapid in vivo hydrolysis of the C-11 acetate by plasma esterases. | 1. Chemical Modification: Consider synthesizing or obtaining analogs where the acetate is replaced by a more stable group, such as a propyl ether or a carbamate.[4][8][9]2. For Antibody-Drug Conjugates (ADCs): a. Linker Selection: Utilize a linker, such as a β-glucuronidase-cleavable linker, that can protect the acetate from hydrolysis in circulation.[10][11] b. Conjugation Site: The site of conjugation on the antibody can influence acetate stability. Site-specific conjugation may offer protection.[4][5][10] |
Experimental Protocols
Protocol 1: Monitoring C-11 Acetate Hydrolysis by RP-HPLC-MS
This protocol outlines a general method for quantifying the extent of Tubulysin M hydrolysis.
-
Sample Preparation:
-
Incubate Tubulysin M in the desired buffer (e.g., PBS, cell culture medium, plasma) at a relevant temperature (e.g., 37°C).
-
At various time points, quench the reaction by adding an equal volume of ice-cold acetonitrile or methanol to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use a high-resolution mass spectrometer in positive ion mode to monitor the m/z values corresponding to both the intact Tubulysin M C-11 acetate and the deacetylated alcohol form.
-
-
Data Analysis:
-
Integrate the peak areas for both the intact and hydrolyzed forms.
-
Calculate the percentage of intact Tubulysin M at each time point.
-
Quantitative Data Summary
The following table summarizes the impact of C-11 deacetylation on the cytotoxic activity of Tubulysin analogs.
| Compound | Modification | IC50 (nM)a | Fold Change in Potency | Reference |
| Tubulysin M | C-11 Acetate | ~0.1 - 1.0 | - | [2][3] |
| Deacetyl-Tubulysin M | C-11 Alcohol | >100 | >100-fold decrease | [3][4] |
| Tubulysin Analog | C-11 Propyl Ether | Low nanomolar | Maintained potency | [9] |
| Tubulysin Analog | C-11 Carbamate | Low nanomolar | Maintained potency | [4] |
a IC50 values are approximate and can vary depending on the cell line and assay conditions.
Visualizations
Caption: Hydrolysis of Tubulysin M C-11 acetate to its less potent alcohol form.
Caption: Workflow for monitoring Tubulysin M hydrolysis.
Caption: Strategies to mitigate C-11 acetate hydrolysis.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carbodiimide.com [carbodiimide.com]
- 7. watermark02.silverchair.com [watermark02.silverchair.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving Antibody-Tubulysin Conjugates through Linker Chemistry and Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving Tubulysin ADC stability with different linker chemistries
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Tubulysin-based Antibody-Drug Conjugates (ADCs). The focus is on improving ADC stability through various linker chemistries and conjugation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in Tubulysin ADCs?
A1: The main source of instability in many Tubulysin ADCs, particularly those derived from Tubulysin M, is the hydrolysis of the C11-acetate ester group on the tubuvaline component of the payload.[1][2][3] This deacetylation leads to a significant reduction in the cytotoxic potency of the payload, compromising the ADC's therapeutic efficacy.[1][3][4]
Q2: How does linker chemistry influence the stability of the C11-acetate group?
A2: Linker chemistry plays a crucial role in protecting the labile C11-acetate group. Studies have shown that a β-glucuronidase-cleavable glucuronide linker provides better protection against acetate hydrolysis compared to more conventional protease-cleavable dipeptide linkers (e.g., valine-alanine).[1][2][3] The glucuronide linker can sterically hinder the approach of esterases that would otherwise cleave the acetate group.
Q3: What is the impact of the conjugation site on Tubulysin ADC stability?
A3: Site-specific conjugation has a significant positive impact on the stability of the C11-acetate and overall ADC performance.[1][3][4] Conjugating the linker-payload to engineered cysteine residues at specific sites, such as S239C on the heavy chain, has been shown to enhance acetate stability in circulation compared to conjugation to endogenous cysteines.[3] This is likely due to the local microenvironment of the conjugation site providing steric protection for the payload.
Q4: Are there alternative strategies to linker modification for improving Tubulysin ADC stability?
A4: Yes, an alternative approach is to modify the Tubulysin payload itself. Replacing the hydrolytically labile C11-acetate with more stable moieties, such as a carbamate or a propyl ether, has been shown to circumvent the issue of in vivo metabolism and deactivation.[5][6] This strategy can lead to more stable ADCs with retained or even improved efficacy.[5]
Q5: What are the differences in stability between cleavable and non-cleavable linkers for Tubulysin ADCs?
A5:
-
Cleavable linkers are designed to release the active Tubulysin payload in the tumor microenvironment or inside the target cell. Their stability in systemic circulation is a critical parameter. As discussed, some cleavable linkers like the glucuronide linker can enhance payload stability.[1][3]
-
Non-cleavable linkers release the payload after the antibody component of the ADC is degraded in the lysosome.[7] This generally results in higher plasma stability and a reduced bystander effect.[7] The released payload remains attached to the linker and an amino acid residue from the antibody.
Troubleshooting Guides
Problem 1: Rapid loss of ADC potency in vivo, suggesting payload instability.
-
Possible Cause: Hydrolysis of the C11-acetate group on the Tubulysin payload.
-
Troubleshooting Steps:
-
Confirm Deacetylation: Analyze plasma samples from in vivo studies using LC-MS to detect the presence of the deacetylated ADC species.[4]
-
Evaluate Linker Chemistry: If using a dipeptide linker, consider switching to a β-glucuronidase-cleavable glucuronide linker, which has been shown to offer better protection to the acetate group.[1][3]
-
Optimize Conjugation Site: If using stochastic cysteine conjugation, move to a site-specific conjugation strategy with an engineered cysteine at a protected position (e.g., S239C).[3]
-
Consider Payload Modification: As a more advanced strategy, explore the synthesis of a Tubulysin analog where the C11-acetate is replaced with a stable isostere like a carbamate or propyl ether.[5][6]
-
Problem 2: ADC demonstrates high aggregation propensity during or after conjugation.
-
Possible Cause: Increased hydrophobicity of the ADC due to the conjugation of the hydrophobic Tubulysin payload-linker.[8]
-
Troubleshooting Steps:
-
Optimize Buffer Conditions: Screen different buffer conditions (pH, salt concentration) during the conjugation and purification steps to minimize aggregation.[8]
-
Incorporate Hydrophilic Linkers: Utilize linkers containing hydrophilic spacers, such as PEG moieties, to increase the overall hydrophilicity of the ADC and reduce aggregation.
-
Employ "Lock-Release" Technology: Consider using solid-phase immobilization of the antibody during conjugation. This physically separates the antibody molecules, preventing them from aggregating while the hydrophobic payload-linker is attached.[8]
-
Analytical Characterization: Use Size Exclusion Chromatography (SEC) to quantify the extent of aggregation and monitor the effectiveness of your mitigation strategies.[9]
-
Problem 3: Inconsistent drug-to-antibody ratio (DAR) in ADC batches.
-
Possible Cause: Variability in the conjugation reaction.
-
Troubleshooting Steps:
-
Precise Control of Reaction Parameters: Tightly control reaction parameters such as temperature, pH, reaction time, and the molar ratio of linker-payload to antibody.
-
Antibody Quality: Ensure the starting antibody material is of high quality and purity, with consistent levels of available conjugation sites (e.g., reduced cysteines).
-
Accurate DAR Measurement: Use a reliable method for DAR determination, such as Hydrophobic Interaction Chromatography (HIC)-HPLC or RP-HPLC, to accurately assess the DAR and its distribution.[10][]
-
Site-Specific Conjugation: Transitioning to a site-specific conjugation method will produce a more homogeneous ADC with a defined DAR.[3]
-
Data Presentation
Table 1: In Vivo Stability of Tubulysin ADCs with Different Linker and Conjugation Strategies
| Linker Type | Conjugation Site | Drug-to-Antibody Ratio (DAR) | Percent Intact Acetate (Day 10 in SCID mice) | Reference |
| Dipeptide (Val-Ala) | Endogenous Cysteines | 4 | 12% | [3] |
| Glucuronide | Endogenous Cysteines | 4 | 65% | [3] |
| Dipeptide (Val-Ala) | Engineered Cysteine (S239C) | 2 | 87% | [3] |
| Glucuronide | Engineered Cysteine (S239C) | 2 | 95% | [3] |
Table 2: In Vitro Cytotoxicity of Tubulysin M and its Deacetylated Analog
| Compound | Cell Line (MDR+) | IC50 | Reference |
| Tubulysin M | 786-O | ~1 nM | [3] |
| Deacetylated Tubulysin M | 786-O | >100 nM | [3] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
Objective: To assess the stability of a Tubulysin ADC in plasma by monitoring the change in drug-to-antibody ratio (DAR) and the formation of metabolites (e.g., deacetylated ADC) over time.
Materials:
-
Tubulysin ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
LC-MS grade water, acetonitrile, and formic acid
-
Dithiothreitol (DTT) or other reducing agent
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubate the Tubulysin ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96 hours), take an aliquot of the plasma-ADC mixture.
-
Capture the ADC from the plasma using Protein A or Protein G magnetic beads.
-
Wash the beads with PBS to remove plasma proteins.
-
Elute the ADC from the beads.
-
For analysis of the intact ADC, directly inject the eluted sample onto the LC-MS.
-
For analysis of the light and heavy chains, reduce the eluted ADC with DTT before LC-MS analysis.
-
Analyze the data to determine the average DAR and the relative abundance of the deacetylated species at each time point.
Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the in vitro potency (IC50) of a Tubulysin ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Tubulysin ADC and control antibody
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the Tubulysin ADC and the control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC/antibody dilutions.
-
Incubate the plate for a period that allows for cell division and ADC-mediated cell killing (e.g., 72-96 hours).
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[12]
Visualizations
Caption: Experimental workflow for Tubulysin ADC preparation and in vitro characterization.
Caption: Troubleshooting logic for addressing low in vivo efficacy of Tubulysin ADCs.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. pharmtech.com [pharmtech.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. lcms.cz [lcms.cz]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Addressing off-target toxicity of Tubulysin-based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tubulysin-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to off-target toxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with Tubulysin-based ADCs?
A1: Off-target toxicity of Tubulysin-based ADCs is multifactorial and can arise from several mechanisms:
-
Premature Payload Release: Unstable linkers can release the highly potent tubulysin payload into systemic circulation before the ADC reaches the target tumor cells. This can lead to widespread damage to healthy tissues.[]
-
Payload Metabolism: The tubulysin payload itself can be metabolized in vivo, particularly through the hydrolysis of the C-11 acetate group. This can lead to the formation of less active or inactive metabolites, affecting efficacy and potentially altering the toxicity profile.[2][3][4][5][6]
-
On-Target, Off-Tumor Toxicity: The target antigen for the ADC may also be expressed on healthy tissues, leading to the ADC binding to and damaging these non-malignant cells.[7][8]
-
Nonspecific Uptake: ADCs can be taken up by healthy cells through mechanisms independent of the target antigen. This can include uptake via Fc receptors on immune cells or mannose receptors on hepatic and endothelial cells.[9][10]
-
Bystander Effect: While beneficial for killing antigen-negative tumor cells in a heterogeneous tumor, the bystander effect of membrane-permeable payloads can also lead to the killing of nearby healthy cells, exacerbating off-target toxicity.[9][11]
Q2: My Tubulysin-based ADC shows good in vitro potency but poor in vivo efficacy. What could be the issue?
A2: This is a common issue that often points to in vivo instability of the ADC. The most likely causes are:
-
Metabolism of the Tubulysin Payload: A critical acetate ester at the C-11 position of some tubulysin analogues is known to be susceptible to hydrolysis by plasma esterases.[2][4][5] This conversion to the C-11 alcohol can result in a greater than 100-fold decrease in cytotoxic activity.[2][3]
-
Linker Instability: The linker connecting the tubulysin to the antibody may be unstable in circulation, leading to premature release of the payload before it can reach the tumor.[][3][4] This is particularly a concern for certain ester-based linkages.[3][4]
To troubleshoot this, we recommend performing pharmacokinetic (PK) studies and analyzing plasma samples over time using immunocapture liquid chromatography-mass spectrometry (LC-MS) to assess the stability of both the linker and the payload.[3][4]
Q3: We are observing significant hepatotoxicity in our animal models. What are the potential causes and how can we mitigate this?
A3: Hepatotoxicity is a known dose-limiting toxicity for some Tubulysin-based ADCs.[12] Potential causes include:
-
Nonspecific uptake by liver cells: The liver is a major site of ADC clearance, and nonspecific uptake by liver sinusoidal endothelial cells and hepatocytes can lead to toxicity.
-
Instability of the ADC: Premature release of the tubulysin payload can lead to its accumulation in the liver.
Strategies to mitigate hepatotoxicity include:
-
Payload Modification: Utilizing tubulysin analogues with improved stability, such as replacing the labile C-11 acetate with a more robust functional group like a carbamate or an ether.[2][3][5][13]
-
Linker Optimization: Incorporating a hydrophilic moiety, such as a PEG spacer, into the linker can improve the ADC's solubility and potentially reduce liver uptake.[12] The use of more stable linkers, like glucuronide linkers, can also prevent premature payload release.[11][14]
-
Site-Specific Conjugation: Creating a more homogeneous ADC through site-specific conjugation can lead to improved pharmacokinetics and a better toxicity profile.[2][4]
Troubleshooting Guides
Problem 1: Unexpected Loss of ADC Potency In Vivo
-
Symptom: The ADC is highly potent in vitro against target-expressing cell lines but shows diminished or no anti-tumor activity in xenograft models.
-
Potential Cause: In vivo metabolism of the ADC, specifically the cleavage of the C-11 acetate ester on the tubulysin payload, leading to an inactive metabolite.[2][3][4][5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor in vivo efficacy.
Problem 2: High Levels of Off-Target Toxicity in Animal Studies
-
Symptom: Dose-limiting toxicities (e.g., hepatotoxicity, hematological toxicity) are observed at doses below the therapeutic window in animal models.
-
Potential Cause: Premature release of the cytotoxic payload from the ADC due to linker instability, or nonspecific uptake of the ADC by healthy tissues.[][8]
-
Troubleshooting Workflow:
References
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-head comparison of different Tubulysin analogs in vitro
For Researchers, Scientists, and Drug Development Professionals
Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest as payloads for antibody-drug conjugates (ADCs) due to their exceptional anti-cancer properties.[1][2] These natural products and their synthetic analogs exert their effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] This guide provides a head-to-head comparison of various tubulysin analogs based on available in vitro data, complete with experimental protocols and visual diagrams to facilitate understanding and further research.
Mechanism of Action
Tubulysins bind to the vinca domain of β-tubulin, disrupting microtubule dynamics and leading to the disintegration of the cytoskeleton in dividing cells.[4][5] This interference with microtubule function activates the apoptotic cascade, ultimately resulting in programmed cell death.[3][6] The potent cytotoxicity of tubulysins, even against multidrug-resistant (MDR) cancer cell lines, makes them attractive candidates for targeted cancer therapies.[2][7]
Caption: Signaling pathway of Tubulysin-induced apoptosis.
Comparative In Vitro Cytotoxicity
The antiproliferative activity of various tubulysin analogs has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the IC50 values for a selection of tubulysin analogs from published studies.
| Tubulysin Analog | 1A9 Ovarian Cancer (IC50, nM) | MCF-7 Breast Cancer (IC50, nM) | KB Epidermoid Carcinoma (IC50, nM) | KB 8.5 (MDR1+) (IC50, nM) | Reference(s) |
| Tubulysin U | 0.40 | 0.80 | - | - | [3][8] |
| Tubulysin V | 0.30 | 0.70 | - | - | [3][8] |
| epi-Tubulysin V | 9.0 | 31.0 | - | - | [3][8] |
| Analog 21 | 1.8 | 4.8 | - | - | [3][8] |
| Analog 22 | 1.1 | 1.8 | - | - | [3][8] |
| Analog 23 | 11.0 | 25.0 | - | - | [3][8] |
| N-14-desacetoxytubulysin H (1) | - | - | 0.05 | 0.05 | [2] |
| Tubulysin M (2) | - | - | 0.12 | 0.13 | [5] |
| NH-tubulysin M (1) | - | - | 2.1 | 23 | [5] |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Inhibition of Tubulin Polymerization
The primary mechanism of action for tubulysins is the inhibition of tubulin polymerization. The following table presents data on the in vitro inhibition of tubulin polymerization for selected analogs.
| Tubulysin Analog | Tubulin Polymerization Inhibition (IC50, µM) | Reference(s) |
| Tubulysin U | 0.8 | [3][8] |
| Tubulysin V | 0.9 | [3][8] |
| epi-Tubulysin V | 0.9 | [3][8] |
| HTI-286 (Control) | 1.1 | [3][8] |
Interestingly, for some analogs, the potent antiproliferative activity does not directly correlate with the in vitro inhibition of tubulin polymerization, suggesting other factors may contribute to their cellular effects.[3]
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate comparison of different compounds. Below are representative protocols for key in vitro assays.
Caption: Experimental workflow for in vitro comparison.
Cytotoxicity Assay (SRB Assay)
This assay determines the antiproliferative activity of the tubulysin analogs.
Materials:
-
Cancer cell lines (e.g., MCF-7, 1A9)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Tubulysin analogs dissolved in DMSO
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the tubulysin analogs in culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours. Include a DMSO-only control.
-
Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v) SRB in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
This cell-free assay measures the direct effect of the analogs on tubulin polymerization.[9]
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution
-
Tubulysin analogs dissolved in DMSO
-
Positive control (e.g., Paclitaxel for stabilization, Nocodazole for inhibition)
-
Half-area 96-well plates
-
Spectrophotometer with temperature control
Procedure:
-
Preparation: Thaw tubulin and other reagents on ice. Prepare dilutions of the tubulysin analogs in polymerization buffer.
-
Reaction Setup: On ice, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the tubulysin analog or control to the wells of a cold 96-well plate.
-
Initiation of Polymerization: Add the tubulin solution to each well to a final concentration of 3-4 mg/mL.
-
Kinetic Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.[9]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate of polymerization (Vmax) and the maximum polymer mass can be used to determine the inhibitory effect of the compounds and calculate their IC50 values.[10]
Apoptosis Induction Assay (Caspase-3/7 Activity)
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.
Materials:
-
Cancer cell line
-
Complete culture medium
-
Tubulysin analogs dissolved in DMSO
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with various concentrations of tubulysin analogs as described in the cytotoxicity assay. Incubate for a predetermined time (e.g., 24 or 48 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Reaction: Allow the plate and the reagent to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate for 1-2 hours at room temperature, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of active caspase-3/7. Compare the signals from treated cells to untreated controls to determine the fold-increase in apoptosis.
Structure-Activity Relationship Insights
Several studies have shed light on the structure-activity relationships (SAR) of tubulysin analogs:
-
The C-11 Acetate Group: The acetate group on the tubuvaline (Tuv) residue is crucial for potent activity. Its removal or modification can lead to a significant decrease in cytotoxicity.[3][11] However, this group can be a liability in vivo due to hydrolysis.[7] Efforts to replace it with more stable moieties like propyl ether have shown promise.[5]
-
N-terminal Residue: The N-methyl-pipecolinic acid (Mep) at the N-terminus contributes to the high potency. While some modifications are tolerated, removal of the N-methyl group can drastically reduce activity.[3][5]
-
Tubuvaline (Tuv) Fragment: The central Tuv fragment is of paramount importance for the cytotoxicity of tubulysins.[12]
-
N,O-Acetal: The N,O-acetal found in many natural tubulysins is not an absolute requirement for high potency, as demonstrated by the potent activity of tubulysin U and N-14-desacetoxytubulysin H.[2][3]
Conclusion
The tubulysin family of natural products and their synthetic analogs represent a class of exceptionally potent antimitotic agents. Their ability to inhibit tubulin polymerization at sub-nanomolar concentrations and to overcome multidrug resistance makes them highly valuable for cancer research and drug development, particularly as payloads for ADCs. The data and protocols presented in this guide offer a framework for the comparative in vitro evaluation of different tubulysin analogs, aiding in the selection and development of next-generation cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 7. Structure-activity relationships of tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure–activity relationship studies of novel tubulysin U analogues – effect on cytotoxicity of structural variations in the tubuvaline fragment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validating Tubulysin IM-1 Binding Affinity to Tubulin Using Surface Plasmon Resonance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for validating the binding affinity of Tubulysin IM-1 to its target protein, tubulin, utilizing Surface Plasmon Resonance (SPR). It offers a detailed experimental protocol, comparative data with other tubulin-targeting agents, and an overview of alternative validation methods.
Introduction to this compound and Tubulin Interaction
This compound is a potent cytotoxic agent that belongs to the tubulysin family of natural products.[1] These compounds are of significant interest in oncology, particularly as payloads for antibody-drug conjugates (ADCs), due to their ability to inhibit tubulin polymerization.[1] Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. By binding to tubulin, tubulysins disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them effective anti-cancer agents.[1][2] Validating the binding affinity of compounds like this compound to tubulin is a crucial step in their development as therapeutics.
Quantitative Comparison of Tubulin Inhibitors
| Compound | Binding Site on Tubulin | Binding Affinity (Kd) | Method |
| Tubulysin M (analog) | Vinca Domain | High Affinity (Qualitative) | Fluorescence Polarization[3] |
| Maytansine | Maytansine Site | ~0.86 µM | Fluorescence Quenching[4][5] |
| Dolastatin 10 | Vinca Domain | Non-competitive inhibitor (Ki = 1.4 µM) | Radioligand Binding Assay[6] |
| Vinblastine | Vinca Domain | ~0.54 µM (High-affinity sites) | Radioligand Binding Assay |
| Paclitaxel (Taxol) | Taxane Site | ~10 - 27 nM | Fluorescence Anisotropy |
| Colchicine | Colchicine Site | ~1.4 µM | Scintillation Proximity Assay |
| Eribulin | Vinca Domain | ~0.4 µM (High-affinity subset) | Radioligand Binding Assay |
Experimental Protocol: SPR Analysis of this compound and Tubulin Interaction
This protocol outlines a general procedure for determining the binding kinetics and affinity of this compound to tubulin using a Biacore™ SPR system.
Materials and Reagents
-
Ligand: Purified tubulin protein (e.g., from bovine brain or recombinant)
-
Analyte: this compound, dissolved in an appropriate solvent (e.g., DMSO) and diluted in running buffer.
-
SPR Instrument: Biacore™ or similar SPR system.
-
Sensor Chip: CM5 sensor chip (carboxymethylated dextran surface).
-
Immobilization Reagents: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5.
-
Regeneration Solution: A solution capable of disrupting the tubulin-tubulysin interaction without denaturing the immobilized tubulin (e.g., a low pH glycine solution or a high salt concentration buffer).
Experimental Workflow
Caption: SPR workflow for analyzing tubulin and this compound interaction.
Step-by-Step Procedure
-
System Preparation:
-
Prepare all buffers and degas them thoroughly.
-
Prime the SPR instrument with running buffer until a stable baseline is achieved.
-
-
Ligand Immobilization (Amine Coupling):
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of NHS and EDC.
-
Prepare a solution of tubulin at a concentration of 10-50 µg/mL in the immobilization buffer.
-
Inject the tubulin solution over the activated surface. The amount of immobilized tubulin can be monitored in real-time. Aim for an immobilization level that will produce a sufficient signal with the small molecule analyte.
-
Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
A reference flow cell should be prepared in parallel, following the same activation and deactivation steps but without the injection of tubulin, to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer. The concentration range should ideally span from at least 10-fold below to 10-fold above the expected Kd.
-
Inject the this compound solutions sequentially over both the tubulin-immobilized and reference flow cells, starting with the lowest concentration.
-
Each injection cycle consists of:
-
Association Phase: A period of time where the this compound solution flows over the sensor surface, allowing for binding to the immobilized tubulin.
-
Dissociation Phase: A period where only running buffer flows over the surface, allowing for the dissociation of the bound this compound.
-
-
-
Surface Regeneration:
-
After each binding cycle, inject the regeneration solution to remove any remaining bound analyte from the tubulin surface.
-
The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized tubulin.
-
-
Data Analysis:
-
The raw data (sensorgrams) are processed by subtracting the signal from the reference flow cell from the signal of the active flow cell.
-
The resulting sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Alternative Methods for Validating Binding Affinity
While SPR is a gold standard for studying biomolecular interactions, other techniques can also be employed to validate the binding of this compound to tubulin.
Caption: Overview of alternative methods for measuring tubulin-ligand binding.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of a ligand to a protein in solution, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry, and enthalpy. It is a label-free, in-solution technique.
-
Bio-Layer Interferometry (BLI): An optical biosensing technique similar to SPR that measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind. It is also a label-free, real-time method.
-
Fluorescence Polarization (FP): A solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This method requires a fluorescently labeled ligand.
-
Radioligand Binding Assays: A highly sensitive method that uses a radioactively labeled ligand to quantify its binding to a target protein.
-
Tubulin Polymerization Assay: A functional assay that measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules, often by monitoring changes in light scattering or fluorescence. This provides indirect evidence of binding and functional consequence.
Conclusion
Validating the binding affinity of this compound to tubulin is essential for its characterization as a potent anti-cancer agent. Surface Plasmon Resonance offers a robust, label-free, and real-time method to obtain high-quality kinetic and affinity data. By following a detailed experimental protocol and comparing the results with those of other known tubulin inhibitors, researchers can accurately quantify the potency of this compound. Furthermore, employing alternative techniques such as ITC or fluorescence-based assays can provide complementary data to build a comprehensive understanding of the molecular interactions driving the therapeutic potential of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
Comparative Analysis of Tubulysin IM-1: Efficacy in Cancer Cells Versus Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of Tubulysin IM-1 on cancer cells versus normal cells. This compound is a potent microtubule inhibitor derived from myxobacteria, which has garnered significant interest as a cytotoxic payload for Antibody-Drug Conjugates (ADCs) in targeted cancer therapy.[1][2] Its high potency makes it an effective anti-cancer agent, but also necessitates a thorough understanding of its cross-reactivity with non-malignant cells to evaluate its therapeutic window.
Mechanism of Action
This compound, like other members of the tubulysin family, exerts its potent anti-proliferative effects by inhibiting tubulin polymerization.[2][3] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division. Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis, or programmed cell death.[3][4] A key advantage of tubulysins is their demonstrated efficacy against multi-drug-resistant (MDR) cancer cell lines, as they are poor substrates for P-glycoprotein (P-gp) efflux pumps.[4][5]
Caption: Mechanism of action of this compound.
Cross-Reactivity and Cytotoxicity Data
Tubulysins are known for their exceptionally high cytotoxicity, with IC50 values often in the low nanomolar to picomolar range against a broad spectrum of cancer cell lines.[6] However, this high potency is not selective for cancer cells, and tubulysins exhibit significant toxicity toward normal, healthy cells. This lack of a therapeutic window as a standalone agent is the primary reason for their development as payloads for targeted delivery systems like ADCs.[7][8] By conjugating tubulysin to a monoclonal antibody that targets a tumor-associated antigen, the cytotoxic payload is delivered preferentially to cancer cells, minimizing systemic exposure and toxicity to normal tissues.[2]
While specific head-to-head comparative studies of this compound on a panel of normal versus cancer cell lines are not extensively available in the public literature, the available data consistently demonstrates its potent activity against various cancer types. The table below summarizes the cytotoxic activity of tubulysin analogues against several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.09 (Tubulysin A) | [6] |
| A549 | Lung Carcinoma | ~1.0 (Tubulysin A) | [6] |
| HCT-116 | Colorectal Carcinoma | ~1.5 (Tubulysin A) | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | 2.55 (Tubulysin A) | [6] |
| KB | Epidermoid Carcinoma | Varies (Analogues) | [5] |
| KB 8.5 (MDR1+) | Epidermoid Carcinoma (MDR) | Varies (Analogues) | [5] |
| N87 | Gastric Carcinoma | Varies (Analogues) | [5] |
| MDA-MB-361-DYT2 | Breast Carcinoma | Varies (Analogues) | [5] |
| L428 (MDR+) | Hodgkin's Lymphoma | Potent Activity | [9] |
| DELBVR (MDR+) | Anaplastic Large Cell Lymphoma | Potent Activity | [9] |
Note: The data presented is for various tubulysin analogues, as specific IC50 values for this compound across a wide panel were not available in the searched literature. The trend of high potency is consistent across the tubulysin class.
Experimental Protocols
Detailed methodologies for assessing the cross-reactivity and mechanism of action of this compound are provided below.
Cytotoxicity Assay Protocol (e.g., using MTT/XTT)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Normal and cancer cell lines
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for a period corresponding to several cell doubling times (e.g., 72 hours).
-
Viability Assessment: Add the MTT or XTT reagent to each well and incubate for 2-4 hours. Living cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization: If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a typical cytotoxicity assay.
Apoptosis Assay Protocol (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound for the desired time. For adherent cells, collect both the floating cells in the medium and the trypsinized adherent cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis Protocol (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[12][13]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.
-
Washing: Wash cells with cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or overnight).
-
Rehydration: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is expected after treatment with this compound.
Caption: Workflow for cell cycle analysis using PI staining.
Conclusion
This compound is an exceptionally potent cytotoxic agent that effectively kills a wide range of cancer cells, including those with multi-drug resistance, by inhibiting microtubule polymerization and inducing G2/M cell cycle arrest and apoptosis.[2][3][4] However, its powerful cytotoxic nature is not selective for malignant cells, leading to significant toxicity in normal cells and tissues. This lack of a therapeutic window when administered systemically underscores the rationale for its primary use as a payload in Antibody-Drug Conjugates.[7][8] By leveraging the specificity of antibodies to target tumor cells, ADCs can deliver tubulysin payloads directly to the site of disease, thereby maximizing anti-tumor efficacy while minimizing collateral damage to healthy tissues. Future research and clinical development will continue to focus on optimizing linker technology and antibody selection to further enhance the safety and efficacy of tubulysin-based ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 7. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Navigating the Linker Landscape: A Comparative Analysis of Cleavable and Non-Cleavable Linkers for Tubulysin ADCs
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides a comparative analysis of cleavable and non-cleavable linkers specifically for Tubulysin-based ADCs, summarizing key performance data and providing detailed experimental methodologies to inform your ADC design and development.
Tubulysins are a class of highly potent microtubule-depolymerizing agents, making them attractive payloads for ADCs. However, their therapeutic window is narrow, necessitating a linker that ensures stability in circulation and efficient payload release at the tumor site. This guide delves into the two primary linker strategies—cleavable and non-cleavable—and their impact on the efficacy, stability, and overall performance of Tubulysin ADCs.
Unlocking the Payload: Cleavable vs. Non-Cleavable Linker Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in the mechanism of payload release.[1][2][3] Cleavable linkers are designed to be labile under specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes or a lower pH.[1][2] This targeted release can lead to a potent "bystander effect," where the released payload can kill neighboring antigen-negative cancer cells.[2] In contrast, non-cleavable linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody.[1][4] This approach can offer greater plasma stability and a potentially wider therapeutic window, but it is dependent on the internalization and degradation of the entire ADC.[1][3][4]
At a Glance: Performance Comparison of Tubulysin ADCs
The following tables summarize quantitative data from preclinical studies, offering a comparative look at the performance of Tubulysin ADCs equipped with different linker technologies.
| Table 1: In Vitro Cytotoxicity of Tubulysin ADCs | |||
| Linker Type | Linker | Cell Line | IC50 (ng/mL) |
| Cleavable | Val-Ala Dipeptide | L540cy (CD30+) | Single-digit to sub-ng/mL range |
| L428 (CD30+, MDR+) | Single-digit to sub-ng/mL range | ||
| DEL (CD30+) | Single-digit to sub-ng/mL range | ||
| Cleavable | β-glucuronide | L540cy (CD30+) | Single-digit to sub-ng/mL range |
| L428 (CD30+, MDR+) | Single-digit to sub-ng/mL range | ||
| DEL (CD30+) | Single-digit to sub-ng/mL range | ||
| Non-cleavable | mcGly | N87 (HER2+) | ~23 ng/mL |
| BT474 (HER2+) | ~21 ng/mL | ||
| MDA-MB-453 (HER2+) | ~42 ng/mL | ||
| HT-29 (HER2-) | >60,000 ng/mL |
Data synthesized from multiple sources. Note that direct comparison is limited as experimental conditions may vary between studies.
| Table 2: In Vivo Efficacy of Tubulysin ADCs in Xenograft Models | ||||
| Linker Type | Linker | Xenograft Model | Dose | Outcome |
| Cleavable | Val-Ala Dipeptide (DAR 4) | L540cy Hodgkin Lymphoma | 0.8 mg/kg (single dose) | 0/6 cures |
| Cleavable | β-glucuronide (DAR 2) | L540cy Hodgkin Lymphoma | 0.8 mg/kg (single dose) | 5/6 cures |
| Cleavable | β-glucuronide (DAR 2) | DELBVR ALCL | 0.75 mg/kg (single dose) | 6/6 cures |
| Non-cleavable | mcGly | N87 Gastric Cancer | 10 mg/kg (qdx4) | Nearly complete tumor regression |
Data synthesized from multiple sources. Note that direct comparison is limited as experimental conditions may vary between studies.
| Table 3: Linker Stability | |||
| Linker Type | Linker | Assay Conditions | Stability Finding |
| Cleavable | β-glucuronide | In vivo (mouse) | Significantly stabilized the C11 acetate of Tubulysin M in circulation compared to the dipeptide linker. |
| Non-cleavable | mcGly | Mouse plasma | No carbamate cleavage observed after 72 hours of incubation. |
Data synthesized from multiple sources. Note that direct comparison is limited as experimental conditions may vary between studies.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action and a general experimental workflow for evaluating Tubulysin ADCs.
Caption: Mechanism of a cleavable linker Tubulysin ADC.
Caption: Mechanism of a non-cleavable linker Tubulysin ADC.
Caption: General experimental workflow for ADC evaluation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol outlines a common method for assessing the cytotoxic effects of Tubulysin ADCs on cancer cell lines.[5][6][7][8]
1. Cell Seeding:
- Culture antigen-positive and antigen-negative cancer cell lines to ~80% confluency.
- Trypsinize and resuspend cells in fresh culture medium.
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
- Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
2. ADC Treatment:
- Prepare serial dilutions of the Tubulysin ADC and control antibodies in culture medium.
- Remove the medium from the wells and add 100 µL of the diluted ADCs or controls to the respective wells.
- Include wells with untreated cells as a negative control.
- Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
3. MTT Assay:
- Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubate the plate for 4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control.
- Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor activity of Tubulysin ADCs in a mouse xenograft model.[9][10][11][12]
1. Animal Model and Tumor Implantation:
- Use immunodeficient mice (e.g., NOD-SCID or nude mice).
- Subcutaneously inject a suspension of 5-10 million cancer cells (e.g., L540cy or N87) in a mixture of medium and Matrigel into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
2. ADC Administration:
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group).
- Administer the Tubulysin ADC, control antibody, or vehicle (e.g., PBS) intravenously (IV) or intraperitoneally (IP) at the specified dose and schedule.
3. Monitoring and Data Collection:
- Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the animals for any signs of toxicity.
- At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
4. Data Analysis:
- Plot the mean tumor volume over time for each treatment group.
- Analyze the statistical significance of the differences in tumor growth between the treatment groups.
- Evaluate treatment efficacy based on tumor growth inhibition (TGI) or tumor regression.
Linker Stability Assay
This protocol provides a general method for assessing the stability of the linker in a Tubulysin ADC in plasma.[13][14]
1. Incubation in Plasma:
- Incubate the Tubulysin ADC at a final concentration of approximately 100 µg/mL in mouse or human plasma at 37°C.
- Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
- Immediately store the collected samples at -80°C to halt any further degradation.
2. Sample Preparation and Analysis:
- For analysis of the intact ADC, samples can be analyzed by techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the drug-to-antibody ratio (DAR) over time.
- To quantify the released payload, precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS.
3. Data Analysis:
- Calculate the percentage of intact ADC or the concentration of released payload at each time point.
- Determine the half-life of the linker in plasma.
- Compare the stability profiles of ADCs with different linkers.
Conclusion
The choice between a cleavable and a non-cleavable linker for a Tubulysin ADC is a multifaceted decision that depends on the specific therapeutic goals. Cleavable linkers, such as the β-glucuronide linker, have demonstrated the potential for enhanced in vivo efficacy, possibly due to improved payload stability and the ability to induce a bystander effect.[15][16] Non-cleavable linkers, while potentially offering superior plasma stability, rely on a different mechanism of action that may be advantageous in certain contexts.[4][15][17] The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the design and development of the next generation of effective Tubulysin ADCs. Further head-to-head comparative studies under identical experimental conditions will be invaluable in definitively elucidating the optimal linker strategy for this potent class of payloads.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Precision Biologics to Reveal Preclinical Efficacy of Novel Tumor-Specific ADC against multiple human cancer types at SITC 2025 [prnewswire.com]
- 11. mdpi.com [mdpi.com]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of Tubulysin Conjugates in Plasma: A Comparative Guide to LC/MS Analysis
For researchers, scientists, and drug development professionals, ensuring the stability of antibody-drug conjugates (ADCs) in plasma is a critical step in preclinical and clinical development. This guide provides a comparative overview of liquid chromatography-mass spectrometry (LC/MS) methods for confirming the stability of tubulysin-based ADCs, supported by experimental data and detailed protocols.
The potent cytotoxic nature of tubulysin payloads necessitates that they remain securely attached to the antibody until they reach their target. Premature release in circulation can lead to off-target toxicity and reduced therapeutic efficacy. LC/MS has emerged as a powerful and indispensable tool for characterizing the stability of these complex biotherapeutics in a plasma environment.[1][2] This guide will delve into various LC/MS-based strategies, from intact protein analysis to sensitive payload quantification, offering a framework for selecting the most appropriate method for your research needs.
Quantitative Stability Assessment: A Comparative Look
The stability of an ADC in plasma is often assessed by monitoring changes in the drug-to-antibody ratio (DAR) and the concentration of released payload over time. The following table summarizes representative quantitative data from studies on tubulysin conjugate stability.
| Conjugate ID | Linker Type | Incubation Time (hours) | % Intact ADC Remaining | Method | Reference |
| Tubulysin ADC 1 | Maleimide-Glycine | 72 | 17% (based on acetate cleavage) | Immunocapture LC/MS | [3] |
| Tubulysin ADC 4 | Maleimide-based (carbamate) | 72 | 100% (no carbamate cleavage) | Immunocapture LC/MS | [3] |
| Anti-CD22 Tubulysin Pr ADC 10 | Quaternary ammonium linker | Not Specified | Stable in vivo | Affinity-capture LC-MS | [4] |
| MEDI4276 | Protease-cleavable peptide linker | Not Specified | Validated for clinical bioanalysis | LBA-LC-MS/MS | [5][6] |
Note: The data presented is for comparative purposes and specific results will vary depending on the antibody, linker, payload, and experimental conditions.
Experimental Workflows: A Visual Guide
The general workflow for analyzing the plasma stability of tubulysin conjugates via LC/MS involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental process.
Caption: General workflow for LC/MS-based stability analysis of tubulysin ADCs in plasma.
Methodological Deep Dive: A Comparison of LC/MS Approaches
The choice of LC/MS methodology depends on the specific question being addressed. Researchers can choose between analyzing the intact ADC, its subunits, or surrogate peptides to assess stability.
Intact and Subunit Level Analysis
This "top-down" or "middle-down" approach provides information on the overall stability of the conjugate and changes in the DAR distribution over time.[7]
Experimental Protocol:
-
Sample Preparation:
-
Incubate the tubulysin ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Isolate the ADC from the plasma matrix using immunocapture techniques with Protein A/G or anti-human Fc magnetic beads.[7][8][9]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the intact ADC or, for subunit analysis, perform on-bead reduction to separate the light and heavy chains.
-
-
LC/MS Analysis:
-
Liquid Chromatography: Employ a reversed-phase column (e.g., C4) with a gradient of acetonitrile in water, both containing 0.1% formic acid.[2]
-
Mass Spectrometry: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap to acquire the mass spectra of the intact or reduced ADC species.[10][11]
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the mass of each species.
-
Calculate the average DAR by analyzing the relative abundance of different drug-loaded species.[1]
-
Monitor for mass shifts that may indicate payload metabolism, such as the cleavage of an acetate group, which has been observed with tubulysin ADCs.[4][12]
-
Peptide Level Analysis (Bottom-Up)
This approach provides site-specific information about the stability of the linker-payload at the peptide level and is also used for quantifying the total antibody concentration.
Experimental Protocol:
-
Sample Preparation:
-
LC/MS/MS Analysis:
-
Liquid Chromatography: Separate the resulting peptides using a reversed-phase column (e.g., C18).
-
Mass Spectrometry: Employ tandem mass spectrometry (MS/MS) to identify and quantify specific peptides, including the drug-conjugated peptides.
-
-
Data Analysis:
-
Identify the signature peptides corresponding to the antibody and the conjugated payload.
-
Quantify the total antibody and the amount of conjugated payload to assess stability.
-
Free Payload Quantification
This method directly measures the amount of tubulysin payload that has been released from the antibody into the plasma, providing a direct measure of conjugate instability.
Experimental Protocol:
-
Sample Preparation:
-
Precipitate the plasma proteins using a solvent like acetonitrile.
-
Alternatively, use solid-phase extraction (SPE) to isolate the small molecule payload from the complex plasma matrix.
-
-
LC/MS/MS Analysis:
-
Liquid Chromatography: Use a reversed-phase column suitable for small molecule analysis.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
-
Data Analysis:
-
Quantify the concentration of the free tubulysin payload against a standard curve.
-
The following diagram illustrates the decision-making process for selecting an appropriate LC/MS method.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiplex LC-MS/MS Assays for Clinical Bioanalysis of MEDI4276, an Antibody-Drug Conjugate of Tubulysin Analogue Attached via Cleavable Linker to a Biparatopic Humanized Antibody against HER-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiplex LC-MS/MS Assays for Clinical Bioanalysis of MEDI4276, an Antibody-Drug Conjugate of Tubulysin Analogue Attach… [ouci.dntb.gov.ua]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Evaluating the Bystander Effect of Tubulysin IM-1 ADCs in Co-culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, a critical attribute of antibody-drug conjugates (ADCs), describes the ability of a payload released from a targeted cancer cell to kill neighboring, antigen-negative tumor cells. This phenomenon is particularly crucial for treating heterogeneous tumors where antigen expression is varied. Tubulysins, a class of potent microtubule-inhibiting agents, are emerging as promising payloads for ADCs. This guide provides a comparative evaluation of the bystander effect of Tubulysin-based ADCs in co-culture models, supported by experimental data and detailed protocols.
Mechanism of Action: Tubulysin Payloads
Tubulysins are highly cytotoxic peptides that function by inhibiting tubulin polymerization, a critical process for cell division.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[2][3] ADCs utilizing tubulysin payloads, such as Tubulysin IM-1, deliver this potent cytotoxin specifically to tumor cells expressing the target antigen. The bystander effect is contingent on the payload's ability to permeate the cell membrane after its release within the target cell.[4]
Quantifying the Bystander Effect: Co-culture Assays
A standard method to evaluate the bystander effect in vitro is the co-culture assay. This involves growing antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells together. The viability of the Ag- cells is then measured after treatment with the ADC. A significant reduction in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.
Experimental Data Summary
The following tables summarize the in vitro cytotoxicity and bystander effect of a Tubulysin-based ADC compared to other common ADC payloads.
Table 1: In Vitro Cytotoxicity of Various ADC Payloads in Monoculture
| ADC Payload | Cell Line (Antigen Status) | IC50 / EC50 (ng/mL) | Reference |
| Tubulysin M | L540cy (CD30+) | 1.1 | [5] |
| Tubulysin M | L428 (CD30+, MDR+) | 0.3 | [5] |
| Trastuzumab-vc-MMAE | N87 (HER2+) | ~10 | |
| Trastuzumab-vc-MMAE | SKBR3 (HER2+) | ~10 | |
| Trastuzumab-vc-MMAE | BT474 (HER2+) | ~20 | |
| Trastuzumab-vc-MMAE | MCF7 (HER2-) | >1000 | |
| DS-8201a (DXd) | KPL-4 (HER2+) | ~1 | |
| T-DM1 (DM1) | KPL-4 (HER2+) | ~1 |
Table 2: Bystander Effect of Tubulysin and Other ADC Payloads in Co-culture Models
| ADC | Co-culture System (Ag+:Ag-) | Treatment Concentration | Outcome on Ag- Cells | Reference |
| Anti-CD30 Tubulysin ADC | L540cy (CD30+) : U266luc (CD30-) (1:1 ratio) | EC50: 2.1 - 4.2 ng/mL | Potent killing of Ag- cells | |
| Trastuzumab-vc-MMAE | N87 (HER2+) : GFP-MCF7 (HER2-) (9:1 ratio) | 100 nM | Increased bystander killing with higher Ag+ fraction | |
| DS-8201a (DXd) | KPL-4 (HER2+) : MDA-MB-468 (HER2-) | 10 nM | Significant killing of Ag- cells | |
| T-DM1 (DM1) | KPL-4 (HER2+) : MDA-MB-468 (HER2-) | 10 nM | No significant effect on Ag- cells |
Experimental Protocols
Co-culture Bystander Effect Assay
This protocol is a generalized representation based on established methodologies.
Objective: To determine the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cell line (e.g., L540cy for CD30, SKBR3 for HER2)
-
Antigen-negative (Ag-) cell line, often engineered to express a fluorescent protein or luciferase for easy identification (e.g., U266luc, GFP-MCF7)
-
96-well cell culture plates
-
Cell culture medium and supplements
-
Test ADC (e.g., this compound ADC) and control ADC (non-bystander payload)
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader or flow cytometer
Methodology:
-
Cell Seeding: Co-seed Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or with varying ratios of Ag+ to Ag- cells). The total cell density should be optimized for logarithmic growth over the assay duration.
-
ADC Treatment: After allowing the cells to adhere (typically 24 hours), treat the co-culture with a serial dilution of the test and control ADCs. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and subsequent cell death (typically 72-120 hours).
-
Viability Assessment:
-
For fluorescently labeled Ag- cells: Use flow cytometry or high-content imaging to specifically quantify the viability of the fluorescent Ag- cell population.
-
For luciferase-expressing Ag- cells: Add a luciferase substrate and measure luminescence to determine the viability of the Ag- cells.
-
For unlabeled cells: If specific quantification of Ag- cells is not possible, total cell viability can be measured. A significant decrease in viability in the co-culture compared to the Ag- monoculture is indicative of a bystander effect.
-
-
Data Analysis: Calculate the percentage of viable Ag- cells relative to the untreated control. Plot the results as a dose-response curve to determine the EC50 of the bystander killing effect.
Conditioned Medium Transfer Assay
Objective: To determine if the cytotoxic payload is released from the Ag+ cells into the surrounding medium.
Methodology:
-
Prepare Conditioned Medium: Seed Ag+ cells in a culture plate and treat them with the test ADC for a defined period (e.g., 72 hours).
-
Collect Medium: Collect the cell culture supernatant, which now contains any released payload. Centrifuge or filter the supernatant to remove any detached cells.
-
Treat Ag- Cells: Seed Ag- cells in a separate 96-well plate. After adherence, replace the medium with the collected conditioned medium.
-
Incubation and Viability Assessment: Incubate the Ag- cells for 48-72 hours and then assess their viability using a standard cell viability assay.
Visualizing Experimental Workflows and Mechanisms
Caption: Mechanism of ADC-mediated bystander killing.
Caption: Workflow for a co-culture bystander effect assay.
Conclusion
The experimental evidence suggests that Tubulysin-based ADCs, when designed with appropriate linkers, can exhibit a potent bystander effect. This is a significant advantage over ADCs with non-permeable payloads like DM1, which show limited to no bystander killing. The ability to eradicate neighboring antigen-negative cells positions this compound and other tubulysin analogues as highly promising payloads for the development of next-generation ADCs, particularly for the treatment of solid tumors with heterogeneous antigen expression. The provided protocols and comparative data serve as a valuable resource for researchers in the rational design and evaluation of novel ADC candidates.
References
- 1. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Tubulysin IM-1
Essential guidelines for the safe handling and disposal of the potent cytotoxic agent, Tubulysin IM-1, are critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with established laboratory safety and chemical handling protocols.
This compound is a highly potent microtubule inhibitor and a valuable tool in cancer research and drug development. However, its cytotoxic nature necessitates stringent handling and disposal procedures to prevent accidental exposure and environmental contamination. The following guidelines are designed to provide researchers, scientists, and drug development professionals with the essential information for the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Ventilation: All handling of this compound, including the preparation of waste, should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or dust.
-
Spill Kit: Ensure a spill kit specifically designed for cytotoxic agents is readily available.
Disposal of this compound Waste
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. All waste streams containing this compound must be treated as cytotoxic waste.
Waste Segregation and Collection:
-
Solid Waste:
-
All solid materials contaminated with this compound, such as pipette tips, vials, contaminated PPE (gloves, lab coats), and absorbent paper, must be collected in a dedicated, clearly labeled, leak-proof, and puncture-resistant container.
-
The container should be lined with a heavy-duty plastic bag and prominently marked with a "Cytotoxic Waste" or "Chemotherapy Waste" label. The color of the container and/or bag is often regulated and is typically red or purple-lidded.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a dedicated, sealed, and shatter-proof container.
-
This container must also be clearly labeled as "Cytotoxic Liquid Waste" and include the name "this compound."
-
Avoid mixing this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.
-
Final Disposal:
-
All segregated and labeled cytotoxic waste containers must be collected and disposed of by a licensed hazardous waste contractor.
-
The ultimate disposal method for cytotoxic waste is typically high-temperature incineration to ensure complete destruction of the active compound.
Chemical Inactivation (for Spills and Decontamination)
While incineration is the standard for bulk waste, chemical inactivation can be employed for the decontamination of surfaces and equipment in the event of a spill. The chemical stability of tubulysins suggests potential avenues for inactivation, although a specific, validated protocol for this compound is not widely published.
The key chemical vulnerability of many tubulysins is the C-11 acetate ester. Hydrolysis of this ester leads to a significant decrease in the compound's cytotoxicity. Therefore, treatment with solutions of strong acid or base could potentially be an effective method of inactivation.
Note: The following is a general experimental approach for decontamination and should be validated on a small scale before widespread use.
General Decontamination Protocol for Spills:
-
Containment: Cordon off the spill area.
-
Absorption: Cover the spill with an absorbent material from a cytotoxic spill kit.
-
Decontamination:
-
Carefully apply a freshly prepared 10% solution of sodium hypochlorite (bleach) to the spill area, starting from the outer edge and working inwards.
-
Allow a contact time of at least 30 minutes.
-
Alternatively, a 1 M sodium hydroxide solution can be used, also with a recommended contact time of at least 30 minutes.
-
-
Cleaning:
-
After the contact time, absorb the decontamination solution with fresh absorbent material.
-
Clean the area thoroughly with a detergent solution, followed by a rinse with 70% ethanol, and finally with water.
-
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic solid waste.
Quantitative Data on Chemical Inactivation
At present, there is a lack of publicly available, peer-reviewed quantitative data specifically detailing the efficacy of various chemical agents on the inactivation of this compound. The following table provides a general framework based on the known chemical liabilities of the tubulysin class of compounds. Researchers are strongly encouraged to perform internal validation studies to determine the effectiveness of any chosen decontamination method.
| Decontaminating Agent | Concentration | Minimum Contact Time | Target Chemical Moiety | Efficacy Notes |
| Sodium Hypochlorite | 10% (v/v) | 30 minutes | Multiple (Oxidation) | Broad-spectrum oxidizing agent effective against many cytotoxic drugs. |
| Sodium Hydroxide | 1 M | 30 minutes | Ester and Amide Bonds (Hydrolysis) | Promotes hydrolysis of the labile C-11 acetate ester, leading to inactivation. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Safeguarding Researchers: A Comprehensive Guide to Handling Tubulysin IM-1
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Tubulysin IM-1, a potent cytotoxic agent. Adherence to these protocols is critical to ensure personal safety and prevent environmental contamination.
This compound is a microtubule inhibitor and a potent cytotoxin used in the development of antibody-drug conjugates (ADCs).[1][2][3] Its hazardous nature necessitates stringent handling procedures. The following guidelines, based on the Safety Data Sheet (SDS) and best practices for managing cytotoxic compounds, are designed to provide researchers, scientists, and drug development professionals with the necessary information for safe operational and disposal plans.[4][5][6]
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.[4]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are mandatory. Consider double-gloving. |
| Body Protection | Impervious Clothing | A lab coat or gown made of a material resistant to chemical permeation. |
| Respiratory Protection | Suitable Respirator | The specific type of respirator should be determined by a risk assessment of the planned procedure. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from receiving the compound to its use in experimental procedures.
Step-by-Step Guidance:
-
Receipt and Inspection: Upon receiving a shipment of this compound, visually inspect the package for any signs of damage or leakage. Wear appropriate PPE during this process.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature is -20°C for the powder form and -80°C when in solvent.[4]
-
Preparation: All handling of this compound, including weighing and reconstitution, must be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood or a biological safety cabinet.[4]
-
Experimentation: When using this compound in experiments, ensure that all procedures are designed to minimize the creation of aerosols and dust.[4] Do not eat, drink, or smoke in the designated handling area.[4]
-
Decontamination: After handling, thoroughly wash all surfaces, equipment, and skin that may have come into contact with the compound.[4] An accessible safety shower and eye wash station are mandatory in the laboratory.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm. This compound is very toxic to aquatic life with long-lasting effects.[4]
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in an approved waste disposal plant. |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, gown) | Place in a designated hazardous waste bag and dispose of according to institutional guidelines for cytotoxic waste. |
| Liquid Waste | Collect all liquid waste containing this compound and dispose of it as hazardous chemical waste. Do not pour down the drain.[4] |
Emergency Procedures:
-
In case of skin contact: Immediately rinse the affected area with large amounts of water and remove contaminated clothing. Seek medical attention.[4]
-
In case of eye contact: Immediately flush the eyes with large amounts of water, removing contact lenses if present. Seek immediate medical attention.[4]
-
If swallowed: Call a poison center or doctor immediately. Rinse the mouth with water.[4]
-
In case of inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[4]
-
Spills: In the event of a spill, collect the spillage using appropriate absorbent materials and dispose of it as hazardous waste.[4] Ensure the area is thoroughly decontaminated.
By strictly adhering to these safety protocols, researchers can mitigate the risks associated with handling the potent cytotoxic agent, this compound, ensuring a safe laboratory environment for all personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
